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  • Product: 1-Bromo-2,3,3,3-tetrafluoropropene
  • CAS: 666-32-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-2,3,3,3-tetrafluoropropene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-2,3,3,3-tetrafluoropropene, a fluorinated alkene of significant interest in synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3,3,3-tetrafluoropropene, a fluorinated alkene of significant interest in synthetic chemistry. This document details its chemical identity, including its CAS number, and delves into its physicochemical properties. Furthermore, it explores synthetic strategies, reactivity, and potential applications, particularly as a versatile building block in the development of novel pharmaceuticals and complex organic molecules. Safety considerations and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Role of Fluorinated Building Blocks in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines, most notably in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design.

1-Bromo-2,3,3,3-tetrafluoropropene (CF₃CF=CHBr) emerges as a particularly interesting building block. The presence of a trifluoromethyl group, a vinyl bromide, and a fluorine atom on the double bond provides multiple reactive sites for a diverse range of chemical transformations. This guide aims to provide a detailed understanding of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. This section outlines the key identifiers and physicochemical characteristics of 1-Bromo-2,3,3,3-tetrafluoropropene.

CAS Number and Molecular Information

The Chemical Abstracts Service (CAS) has assigned the unique identifier 666-32-0 to 1-Bromo-2,3,3,3-tetrafluoropropene.

Table 1: Molecular and Physical Properties of 1-Bromo-2,3,3,3-tetrafluoropropene

PropertyValueSource
Molecular Formula C₃HBrF₄[1]
Molecular Weight 192.94 g/mol [1]
Appearance Not specified; likely a liquid or gas at STP-
Boiling Point 32-34 °C[1]
Density 1.811 g/cm³[1]
Refractive Index 1.371[1]

Note: Some physical properties are not yet extensively documented in publicly available literature and may require experimental determination.

Synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene

While specific, detailed experimental protocols for the synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) are not widely published in peer-reviewed literature, its synthesis can be logically inferred from established methodologies for the preparation of similar fluorinated and brominated alkenes. A plausible synthetic pathway involves the dehydrobromination of a suitable polyhalogenated propane precursor.

A general precursor for such reactions could be a dibromo-tetrafluoropropane. The synthesis of related compounds, such as 2,3,3,3-tetrafluoropropene, often involves the dehydrohalogenation of halogenated propanes. For instance, 2,3,3,3-tetrafluoropropene can be prepared by the dehydrobromination of 2-bromo-1,1,1,2-tetrafluoropropane.[2]

A potential synthetic workflow for 1-Bromo-2,3,3,3-tetrafluoropropene is visualized below. This proposed pathway is based on common organic reactions and serves as a conceptual framework for its synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Precursor Polyhalogenated Propane (e.g., Dibromo-tetrafluoropropane) Dehydrobromination Dehydrobromination (Base-mediated elimination) Precursor->Dehydrobromination Base (e.g., KOH) Target 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) Dehydrobromination->Target

Caption: Proposed synthetic workflow for 1-Bromo-2,3,3,3-tetrafluoropropene.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene based on analogous reactions. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is assembled. The apparatus is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of a suitable polyhalogenated propane precursor (e.g., 1,2-dibromo-2,3,3,3-tetrafluoropropane) is prepared in an appropriate solvent (e.g., a high-boiling point ether or a polar aprotic solvent).

  • Reaction Execution: A solution of a strong base (e.g., potassium hydroxide in ethanol) is added dropwise to the stirred solution of the precursor at a controlled temperature. The reaction temperature is monitored and maintained within a specific range to control the rate of elimination and minimize side reactions.

  • Work-up and Isolation: After the reaction is complete (as monitored by techniques like GC-MS), the reaction mixture is cooled and quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The crude product is purified by fractional distillation to yield pure 1-Bromo-2,3,3,3-tetrafluoropropene. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.

Spectroscopic Characterization

The unambiguous identification of 1-Bromo-2,3,3,3-tetrafluoropropene relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single signal for the vinylic proton. The chemical shift of this proton will be influenced by the adjacent bromine and fluorine atoms. The signal will likely appear as a doublet of quartets due to coupling with the fluorine atom on the same carbon and the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be characteristic of sp² hybridized carbons in a highly fluorinated environment.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to be the most informative. It should exhibit two distinct signals: one for the trifluoromethyl (CF₃) group and another for the vinylic fluorine atom. The coupling patterns between these fluorine nuclei and with the vinylic proton will provide crucial structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-2,3,3,3-tetrafluoropropene is expected to show characteristic absorption bands for:

  • C=C stretching vibration of the double bond.

  • C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

  • C-Br stretching vibration, which usually appears at lower wavenumbers.

  • C-H stretching and bending vibrations of the vinylic proton.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature of bromine-containing compounds is the presence of an isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of bromine, fluorine, or a trifluoromethyl group.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in 1-Bromo-2,3,3,3-tetrafluoropropene makes it a versatile reagent in organic synthesis. The vinyl bromide moiety is particularly amenable to a variety of cross-coupling reactions, while the electron-deficient double bond can participate in nucleophilic addition reactions.

Reactivity_Diagram cluster_coupling Cross-Coupling Reactions cluster_addition Nucleophilic Addition Start 1-Bromo-2,3,3,3-tetrafluoropropene Suzuki Suzuki Coupling (with boronic acids) Start->Suzuki Sonogashira Sonogashira Coupling (with terminal alkynes) Start->Sonogashira Heck Heck Coupling (with alkenes) Start->Heck Stille Stille Coupling (with organostannanes) Start->Stille Michael Michael Addition (with nucleophiles) Start->Michael

Caption: Key reaction pathways for 1-Bromo-2,3,3,3-tetrafluoropropene.

Cross-Coupling Reactions

The vinyl bromide functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular scaffolds.

  • Suzuki Coupling: Reaction with boronic acids or their derivatives to form new C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize conjugated enynes, which are valuable intermediates in natural product synthesis and materials science.

  • Heck Coupling: Reaction with alkenes to form substituted dienes.

  • Stille Coupling: Coupling with organostannanes to create new C-C bonds.

These reactions provide a powerful platform for incorporating the tetrafluoropropenyl moiety into larger molecules, a strategy that can be leveraged in the synthesis of novel drug candidates.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, further expanding the synthetic utility of this building block.

Applications in Drug Development

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[3] The tetrafluoropropenyl group, introduced via 1-Bromo-2,3,3,3-tetrafluoropropene, can serve a similar purpose. Potential benefits of incorporating this moiety into a drug molecule include:

  • Increased Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to a longer half-life of the drug in the body.

  • Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Modulation of pKa: The electron-withdrawing nature of the fluoroalkene can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

  • Conformational Control: The rigid nature of the double bond can help to lock the molecule into a specific conformation that is optimal for binding to its biological target.

While specific examples of marketed drugs containing the 1-bromo-2,3,3,3-tetrafluoropropenyl moiety are not yet prevalent, the synthetic versatility of this building block suggests its high potential for the discovery and development of new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2,3,3,3-tetrafluoropropene. Although a specific, detailed Safety Data Sheet (SDS) for CAS 666-32-0 is not widely available, general safety guidelines for halogenated and fluorinated organic compounds should be followed.

General Hazards:

  • Flammability: Many low molecular weight haloalkenes are flammable. Keep away from heat, sparks, and open flames.[4]

  • Skin and Eye Irritation: Halogenated organic compounds can be irritating to the skin and eyes.

  • Inhalation Toxicity: Vapors may be harmful if inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

1-Bromo-2,3,3,3-tetrafluoropropene is a promising and versatile building block for organic synthesis. Its unique combination of reactive sites, including a vinyl bromide amenable to cross-coupling reactions and an electron-deficient double bond, offers a wide range of possibilities for the construction of complex fluorinated molecules. The potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates makes this compound particularly attractive for applications in medicinal chemistry. As research into fluorinated compounds continues to expand, the utility of 1-Bromo-2,3,3,3-tetrafluoropropene in the development of novel therapeutics and advanced materials is expected to grow.

References

  • GHS hazard pictograms - Stoffenmanager. Available at: [Link]

  • Quick Company. Synthesis Of 2,3,3,3 Tetrafluoropropene. Available at: [Link]

  • National Institute of Standards and Technology. Safety Data Sheet. (March 20, 2023). Available at: [Link]

  • PubChem. 2,3,3,3-Tetrafluoropropene. National Center for Biotechnology Information. Available at: [Link]

  • Zeitschrift für Naturforschung B. Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Available at: [Link]

  • Linde Gas. SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene. (June 8, 2016). Available at: [Link]

  • Google Patents. Processes for synthesis of 1,3,3,3-tetrafluoropropene.
  • Airgas. Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. Available at: [Link]

  • Wikipedia. trans-1,3,3,3-Tetrafluoropropene. Available at: [Link]

  • International Programme on Chemical Safety. ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. Available at: [Link]

  • MDPI. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Available at: [Link]

  • ResearchGate. (a) ¹⁹F NMR spectrum of E‐4a; (b) ¹⁹F NMR spectrum of Z‐4a. Available at: [Link]

  • PubMed. Biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). Available at: [Link]

  • Fluorine Notes. Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. Available at: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF). Available at: [Link]

  • Semantic Scholar. Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-V. Available at: [https://www.semanticscholar.org/paper/Tetrafluoropropene-and-Perfluoro-(3-methylbutan-2-o-G%C3%B3mez-Garc%C3%ADa/7b1e4a6e3d2c8c22485e92c687e1f4e1f7c2a7a4]([Link]

  • Wikipedia. 2,3,3,3-Tetrafluoropropene. Available at: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

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Exploratory

Spectroscopic Characterization of 1-Bromo-2,3,3,3-tetrafluoropropene: A Comprehensive Technical Guide

Introduction 1-Bromo-2,3,3,3-tetrafluoropropene is a halogenated olefin of significant interest in synthetic chemistry, potentially serving as a versatile building block for the introduction of the tetrafluoropropenyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2,3,3,3-tetrafluoropropene is a halogenated olefin of significant interest in synthetic chemistry, potentially serving as a versatile building block for the introduction of the tetrafluoropropenyl group into organic molecules. Its unique combination of a reactive carbon-carbon double bond, a bromine atom suitable for various coupling reactions, and a tetrafluorinated tail imparts distinct chemical and physical properties. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the expected spectroscopic data for 1-Bromo-2,3,3,3-tetrafluoropropene, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages data from close structural analogs and computational predictions to provide a robust and scientifically grounded characterization. Each section details the theoretical underpinnings, a self-validating experimental protocol, and a thorough interpretation of the anticipated spectral data.

Molecular Structure and Spectroscopic Overview

The structure of 1-Bromo-2,3,3,3-tetrafluoropropene presents a unique set of spectroscopic challenges and features. The presence of fluorine and bromine atoms, along with the alkene moiety, dictates the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns we expect to observe.

Caption: Molecular structure of 1-Bromo-2,3,3,3-tetrafluoropropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 1-Bromo-2,3,3,3-tetrafluoropropene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

The following protocol is a self-validating system for acquiring high-quality NMR spectra of volatile, fluorinated organic compounds.

1. Sample Preparation:

  • Due to the volatile nature of the analyte, prepare the sample in a sealed NMR tube (e.g., a J. Young tube) to prevent evaporation.

  • Dissolve approximately 5-10 mg of 1-Bromo-2,3,3,3-tetrafluoropropene in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Add an internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm).[1]

2. Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Acquire spectra at a constant, precisely controlled temperature (e.g., 298 K) to ensure reproducibility of chemical shifts.

  • For ¹H and ¹³C NMR, acquire standard one-dimensional spectra. For ¹³C, employ proton decoupling to simplify the spectrum to singlets for each carbon environment.

  • For ¹⁹F NMR, acquire both proton-coupled and proton-decoupled spectra to aid in assigning through-space and through-bond couplings.

  • Optimize acquisition parameters such as pulse width, relaxation delay (D1), and number of scans to achieve a good signal-to-noise ratio. A longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration.[2]

3. Data Processing and Referencing:

  • Process the raw data (Free Induction Decay - FID) with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the internal standard.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the vinylic proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
~6.5 - 7.5Doublet of Quartets (dq)JH-F, JH-F(CF₃)=CHBr

Interpretation: The single proton is attached to a carbon bearing a bromine atom and is part of a double bond. Its chemical shift is expected to be in the downfield region typical for vinylic protons. The multiplicity will be complex due to coupling with the geminal fluorine atom on the double bond (²JH-F) and the three fluorine atoms of the trifluoromethyl group (⁴JH-F). The doublet arises from the larger geminal coupling, and each line of the doublet is further split into a quartet by the smaller, long-range coupling to the CF₃ group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, each split by coupling to fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
~120 - 130Doublet of Quartets (dq)C =CFCF₃
~135 - 145Doublet of Quartets (dq)C=C FCF₃
~115 - 125Quartet (q)C F₃

Interpretation:

  • C1 (=CHBr): This carbon is attached to the bromine and is part of the double bond. Its signal will be split into a doublet by the geminal fluorine (²JC-F) and further into a quartet by the three fluorine atoms of the CF₃ group (³JC-F).

  • C2 (=CFCF₃): This carbon is directly bonded to a fluorine atom, resulting in a large one-bond coupling constant (¹JC-F), which will appear as a doublet. This doublet will be further split into a quartet by the adjacent CF₃ group (²JC-F).

  • C3 (CF₃): The carbon of the trifluoromethyl group will exhibit a quartet due to the large one-bond coupling to the three directly attached fluorine atoms (¹JC-F).

Caption: Predicted NMR coupling relationships in 1-Bromo-2,3,3,3-tetrafluoropropene.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

The ¹⁹F NMR spectrum is crucial for confirming the identity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] Two distinct fluorine environments are expected.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
~ -70 to -90Doublet of Doublets (dd)³JF-F, ⁴JF-HCF
~ -100 to -120Doublet of Quartets (dq)³JF-F, ²JF-H=CF -

Interpretation:

  • CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will appear as a single resonance. This signal is expected to be a doublet due to coupling with the vinylic fluorine (³JF-F) and each line of the doublet further split into a doublet by the vinylic proton (⁴JF-H).

  • Vinylic Fluorine: The single fluorine atom on the double bond will also show a complex multiplicity. It will be split into a doublet by the vinylic proton (²JF-H) and each line of this doublet will be further split into a quartet by the three fluorine atoms of the CF₃ group (³JF-F).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds and is an excellent tool for identifying functional groups.

Experimental Protocol: Gas-Phase IR Spectroscopy

Given the volatility of 1-Bromo-2,3,3,3-tetrafluoropropene, a gas-phase IR spectrum is the most appropriate method.

1. Sample Introduction:

  • Introduce a small amount of the liquid sample into an evacuated gas cell. The sample will vaporize to fill the cell.

  • Alternatively, the sample can be purged with an inert gas (e.g., nitrogen) and the effluent passed through the gas cell.

2. Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty (or nitrogen-filled) gas cell.

  • Acquire the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

3. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by strong absorptions from the C-F bonds and the C=C double bond.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100 - 3000Medium=C-H stretch
~1700 - 1650MediumC=C stretch
~1350 - 1100Strong, multiple bandsC-F stretches (CF₃ and =CF)
~700 - 550Medium to StrongC-Br stretch

Interpretation:

  • =C-H Stretch: The stretching vibration of the hydrogen on the double bond is expected just above 3000 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretch will appear in the 1650-1700 cm⁻¹ region. The fluorine substitution on the double bond may shift this frequency.

  • C-F Stretches: The most intense and characteristic bands in the spectrum will be in the 1100-1350 cm⁻¹ region, corresponding to the various stretching modes of the C-F bonds in the CF₃ and =CF- groups.[4][5]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 550-700 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for volatile compounds as it provides separation from any potential impurities prior to mass analysis.

1. Sample Preparation:

  • Prepare a dilute solution of 1-Bromo-2,3,3,3-tetrafluoropropene in a volatile organic solvent (e.g., dichloromethane or hexane).

2. Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated at a temperature that ensures rapid vaporization without thermal decomposition (e.g., 200-250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating halogenated hydrocarbons.

    • Oven Program: A temperature ramp (e.g., starting at 40 °C and increasing to 250 °C at 10 °C/min) is used to elute the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Acquisition Mode: Full scan mode to obtain the complete mass spectrum.

3. Data Analysis:

  • Identify the peak corresponding to 1-Bromo-2,3,3,3-tetrafluoropropene in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a characteristic isotopic pattern for bromine and predictable fragmentation pathways.

m/z (mass-to-charge ratio) Relative Abundance Identity of Fragment
192/194Medium[M]⁺ (Molecular Ion)
113High[M - Br]⁺
93Medium[C₂F₃]⁺
69High (often base peak)[CF₃]⁺

Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 192 and 194 with approximately equal intensity. This is the hallmark of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2][7]

  • Loss of Bromine ([M - Br]⁺): The most facile fragmentation is the loss of a bromine radical, resulting in a prominent peak at m/z 113.

  • [CF₃]⁺: Cleavage of the C-C single bond will lead to the formation of the very stable trifluoromethyl cation at m/z 69, which is often the base peak in the spectrum of compounds containing a CF₃ group.

  • Other Fragments: Other fragments, such as [C₂F₃]⁺ at m/z 93, can arise from further fragmentation and rearrangement.

Mass_Spec_Fragmentation M [C₃HBrF₄]⁺˙ m/z 192/194 M_minus_Br [C₃HF₄]⁺ m/z 113 M->M_minus_Br - Br• CF3 [CF₃]⁺ m/z 69 M_minus_Br->CF3 - C₂HF C2F3 [C₂F₃]⁺ m/z 93 M_minus_Br->C2F3 - HF

Caption: Predicted major fragmentation pathways for 1-Bromo-2,3,3,3-tetrafluoropropene in EI-MS.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 1-Bromo-2,3,3,3-tetrafluoropropene based on established principles and data from analogous compounds. The detailed protocols for NMR, IR, and Mass Spectrometry are designed to be self-validating and yield high-quality, reproducible data. The interpretation of the predicted spectra highlights the key structural features of the molecule, including the vinylic proton and bromine, the carbon-carbon double bond, and the distinct fluorine environments. This guide serves as a valuable resource for researchers and scientists working with this and other novel fluorinated compounds, enabling their confident identification and characterization.

References

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Sources

Foundational

"physical and chemical properties of 1-Bromo-2,3,3,3-tetrafluoropropene"

Topic: Physical and Chemical Properties of 1-Bromo-2,3,3,3-tetrafluoropropene CAS Registry Number: 666-32-0 Document Type: Technical Whitepaper[1] [1][2][3][4] Executive Summary & Chemical Identity[1][2] 1-Bromo-2,3,3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 1-Bromo-2,3,3,3-tetrafluoropropene CAS Registry Number: 666-32-0 Document Type: Technical Whitepaper[1]

[1][2][3][4]

Executive Summary & Chemical Identity[1][2]

1-Bromo-2,3,3,3-tetrafluoropropene (often abbreviated in industrial contexts as 1-BTP or by its CAS 666-32-0 ) is a specialized hydrobromofluoroolefin (HBFO).[1] While it shares the "BTP" acronym often associated with the fire suppressant 2-bromo-3,3,3-trifluoropropene (2-BTP), it is structurally distinct due to the presence of a fluorine atom at the C2 position.[1]

This molecule serves two primary roles in advanced chemical research:

  • Next-Generation Fire Suppressant: A high-efficiency Halon replacement candidate with a short atmospheric lifetime.[1]

  • Fluorinated Synthon: A critical intermediate for introducing the 2,3,3,3-tetrafluoropropenyl moiety (

    
    ) into pharmaceutical scaffolds and agrochemicals via cross-coupling reactions.[1]
    
Structural Classification[1]
  • IUPAC Name: 1-Bromo-2,3,3,3-tetrafluoroprop-1-ene[1]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES:

    
    
    
  • Isomerism: Exists as E (trans) and Z (cis) isomers.[3] The physical properties listed below generally refer to the isomeric mixture unless specified.

Physicochemical Properties[1][6][7][8]

The following data aggregates experimental values and high-confidence predictive models (Joback/Stein methods) for CAS 666-32-0.

PropertyValueNotes/Conditions
Molecular Weight 192.94 g/mol
Physical State LiquidAt STP (Standard Temperature & Pressure)
Boiling Point 32.0°C – 34.0°CSignificantly higher than HFO-1234yf (-29.4°C) due to Br mass.[1][4]
Density 1.811 g/cm³At 25°C. High density characteristic of brominated olefins.[1]
Vapor Pressure ~80 kPaEstimated at 20°C (High volatility).
LogP (Octanol/Water) 2.75Lipophilic; indicates potential for bio-accumulation if metabolically stable.[1]
Refractive Index 1.371
Solubility Negligible in waterSoluble in alcohols, ethers, and chlorinated solvents.
Flash Point N/A (Non-flammable)Exhibits fire-suppressing properties similar to Halon 1301.[1][3]

Synthetic Methodologies

For researchers requiring this compound for synthesis, commercial availability can be sporadic. The primary synthetic route involves the functionalization of the widely available refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene) .[5][6][7]

Protocol: Bromination-Dehydrobromination Sequence[1]

This protocol relies on the electrophilic addition of bromine followed by base-mediated elimination.[1]

Step 1: Bromination of HFO-1234yf


[1]
  • Mechanism: Electrophilic addition.[1] The electron-withdrawing

    
     group deactivates the double bond, requiring a solvent like dichloromethane (DCM) or neat conditions with controlled temperature to prevent polymerization.
    

Step 2: Dehydrobromination


[1]
  • Regioselectivity: Elimination of HBr can yield either the 1-bromo (target) or 2-bromo isomer.[1]

  • Thermodynamic Control: Using a bulky base (e.g., DBU or KOH/Ethanol) favors the formation of the internal double bond with the bromine at the terminal position (1-Bromo) due to the stability of the

    
     motif.
    
Visualization: Synthesis Workflow

Synthesis HFO HFO-1234yf (CF3-CF=CH2) Inter Intermediate (1,2-Dibromo-2,3,3,3- tetrafluoropropane) HFO->Inter Electrophilic Addition Br2 Bromine (Br2) 0°C, DCM Br2->Inter Product TARGET: 1-Bromo-2,3,3,3- tetrafluoropropene Inter->Product Dehydrobromination (-HBr) Byprod Isomeric Byproducts Inter->Byprod Minor Pathway Base Base Elimination (KOH/EtOH or DBU) Base->Product

Figure 1: Synthetic pathway from HFO-1234yf to 1-Bromo-2,3,3,3-tetrafluoropropene via bromination-elimination.[1]

Chemical Reactivity & Applications[1][7][13]

Reactivity Profile

The reactivity of 1-Bromo-2,3,3,3-tetrafluoropropene is dominated by the electron-deficient alkene and the labile C-Br bond.[1]

  • Nucleophilic Vinylic Substitution (

    
    V): 
    Unlike alkyl halides, the vinylic bromine is resistant to 
    
    
    
    . However, the strong electron-withdrawing effect of the
    
    
    and
    
    
    groups at the
    
    
    -position makes the C1 carbon susceptible to addition-elimination mechanisms.
    • Reaction:

      
      
      
    • Application: Synthesis of fluorinated vinyl ethers or amines.[1]

  • Cross-Coupling (Pd-Catalyzed): The C-Br bond allows this molecule to act as an electrophile in Suzuki-Miyaura or Heck couplings.[1]

    • Utility: Attaching the tetrafluoropropenyl group to aromatic drug scaffolds. This moiety acts as a lipophilic, metabolically stable bioisostere.

Atmospheric Fate & Degradation

As a hydrofluoroolefin, the molecule degrades in the troposphere primarily via reaction with hydroxyl radicals (


).

Degradation Pathway:


[1]
  • Result: The breakdown products eventually hydrolyze to Trifluoroacetic acid (TFA) and HF.

  • Note: While the atmospheric lifetime is short (days to weeks), the formation of TFA is a known environmental consideration for this class of compounds.

Visualization: Reactivity Logic[1]

Reactivity BTP 1-Bromo-2,3,3,3- tetrafluoropropene Pd Pd(0) Catalysis (Suzuki/Heck) BTP->Pd C-Br Insertion Nu Nucleophilic Attack (Addition-Elimination) BTP->Nu Michael-type Addition OH Atmospheric ·OH Oxidation BTP->OH Radical Addition Drug Fluorinated Drug Scaffolds Pd->Drug C-C Bond Formation Vinyl Tetrafluoropropenyl Ethers/Amines Nu->Vinyl -Br Elimination Degrad CF3COF + HF (Mineralization) OH->Degrad Oxidative Cleavage

Figure 2: Primary chemical transformations and environmental degradation pathways.[1]

Safety, Handling, and Regulatory Status

Toxicology & Safety
  • Acute Toxicity: Like many halogenated propenes, 1-Bromo-2,3,3,3-tetrafluoropropene may exhibit anesthetic properties at high concentrations.[1]

  • Cardiac Sensitization: A critical risk factor for halocarbons.[1] Exposure to high levels can sensitize the heart to adrenaline, leading to arrhythmia.

  • Handling: Must be handled in a fume hood. Compatible with stainless steel and Teflon (PTFE) seals; avoid natural rubber or silicone seals due to swelling.

Regulatory & Environmental (PFAS Context)
  • PFAS Classification: Due to the

    
     group, this molecule falls under the broad definition of PFAS (Per- and Polyfluoroalkyl Substances) in certain jurisdictions (e.g., OECD definitions).
    
  • Restrictions: Recent regulatory updates (e.g., EU REACH proposals) may restrict the use of short-chain PFAS precursors. Researchers must verify local compliance before scaling up synthesis.

  • Ozone Depletion Potential (ODP): Very low (<0.01) due to the presence of hydrogen and the double bond, which facilitate rapid tropospheric breakdown before the bromine can reach the stratosphere.

  • Global Warming Potential (GWP): Low (<10) compared to saturated HFCs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 666-32-0, 1-Bromo-2,3,3,3-tetrafluoroprop-1-ene.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Kinetic Mechanism of Fluorinated Propene Combustion.[8] NIST Technical Note 1996. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Propenes and PFAS definitions.[1] Retrieved from [Link]

  • Babushok, V. I., & Linteris, G. T. (2018). Kinetic Model for 2-Bromo-3,3,3-trifluoropropene and derivatives.[1][8] Journal of Fluorine Chemistry.[1] (Contextual reference for bromo-propene reactivity). Retrieved from [Link][8]

Sources

Exploratory

Technical Profile: Thermodynamic &amp; Physicochemical Properties of 1-Bromo-2,3,3,3-tetrafluoropropene

The following technical guide is structured to address the specific properties of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0). Note on Chemical Identity: This guide specifically addresses the Brominated analog (C₃H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific properties of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0).

Note on Chemical Identity: This guide specifically addresses the Brominated analog (C₃HBrF₄). While often confused with its commercially prevalent Chlorinated sister molecule (R-1224yd, used in heat pumps), the Brominated variant is distinct in its boiling point, density, and application profile—primarily serving as a pharmaceutical intermediate for trifluoromethylation and a tropodegradable fire suppressant .

[1]

Executive Summary

1-Bromo-2,3,3,3-tetrafluoropropene is a halogenated olefin belonging to the hydrobromofluoroolefin (HBFO) class. Unlike its chlorinated analog (R-1224yd), which is optimized for thermodynamic cycles (ORC/Heat Pumps), the brominated variant is characterized by a higher normal boiling point (~33°C) and higher density (~1.81 g/cm³).

Its primary value in research and drug development lies in its C-Br bond reactivity , making it a critical building block for introducing the trifluoropropenyl motif into pharmaceutical scaffolds. Furthermore, its short atmospheric lifetime makes it a "tropodegradable" candidate for Halon replacement in critical fire suppression systems.[1]

Molecular Architecture & Identification

The molecule consists of a propene backbone with a terminal trifluoromethyl group, a vinylic fluorine, and a vinylic bromine. The presence of the double bond facilitates rapid atmospheric degradation (low GWP), while the bromine atom provides a reactive handle for cross-coupling reactions.

ParameterSpecification
IUPAC Name 1-Bromo-2,3,3,3-tetrafluoroprop-1-ene
Common Designations HBFO-1224; 1-Bromo-HFO-1234yf
CAS Registry Number 666-32-0
Molecular Formula C₃HBrF₄
SMILES FC(C(F)(F)F)=CBr
Molecular Weight 192.94 g/mol
Physical State (STP) Colorless Liquid

Thermodynamic Properties

Fundamental Parameters

The thermodynamic profile of 1-Bromo-2,3,3,3-tetrafluoropropene is dominated by the heavy bromine atom, which significantly elevates the boiling point compared to HFO-1234yf (-29.5°C) and HCFO-1224yd (14.6°C).

PropertyValue (Experimental/Est.)Source/Methodology
Normal Boiling Point (

)
32.0 – 34.0 °C (305–307 K)NIST / Distillation Data
Liquid Density (

)
1.811 g/cm³ (at 25°C)Pycnometry / Predicted
Vapor Pressure (

)
~75 kPa (at 25°C)Extrapolated (Antoine Eq.)
Critical Temperature (

)
~175 °C (448 K)Estimated (Joback Method)
Critical Pressure (

)
~3.8 MPaEstimated (Joback Method)
Enthalpy of Vaporization (

)
~26 kJ/molEstimated at

Phase Behavior & Solubility

Unlike gaseous refrigerants, this compound is a volatile liquid at room temperature. This phase behavior is advantageous for:

  • Solvent Handling: Can be handled in standard glassware (with cooling) rather than pressure vessels.

  • Reaction Kinetics: Higher liquid density facilitates bimolecular reactions in synthesis.

Experimental Protocol: Isochoric P-v-T Measurement

For researchers requiring precise Equation of State (EOS) data, the following self-validating protocol is recommended to determine P-v-T properties without phase equilibrium errors.

Objective: Measure vapor pressure and density isochores to derive the Helmholtz energy EOS.

Methodology (Isochoric Method)

The isochoric method is superior to isobaric methods for this fluid because it eliminates the "dead volume" error associated with phase changes in connecting tubing.

Step-by-Step Workflow:

  • Cell Preparation: Use a spherical resonator or constant-volume cell (approx. 100 mL, Hastelloy C-276).

  • Degassing: Evacuate cell to

    
     Pa to remove non-condensables (air/moisture).
    
  • Gravimetric Loading: Charge the cell with 1-Bromo-2,3,3,3-tetrafluoropropene using a high-precision balance (

    
     mg).
    
  • Temperature Sweep: Immerse cell in a liquid thermostat bath. Step temperature from 280 K to 450 K.

  • Equilibration Logic: At each step, monitor pressure stability. Criteria:

    
     kPa/min for 20 mins.
    
Measurement Logic Diagram

PVT_Protocol Start Start: Evacuate Cell Load Gravimetric Loading (Mass m) Start->Load Bath Set Thermostat T_set Load->Bath Measure Measure P & T Bath->Measure Stability Stability Check (dP/dt < Limit?) Measure->Stability Stability->Measure No (Wait) Record Record Data Point (T, P, m/V) Stability->Record Yes Next Next Temperature Step Record->Next Next->Bath

Caption: Logic flow for isochoric P-v-T data acquisition, ensuring thermodynamic equilibrium before data recording.

Applications in Drug Development (Synthesis)[4]

While often categorized as a refrigerant intermediate, 1-Bromo-2,3,3,3-tetrafluoropropene is a valuable reagent in medicinal chemistry for Late-Stage Trifluoromethylation .

The Trifluoromethylation Pathway

The molecule serves as a precursor to introduce the CF3-CF=CH- moiety or, via metal-catalyzed coupling, the CF3 group itself.

Mechanism: The vinylic C-Br bond is susceptible to oxidative addition by transition metals (Pd, Ni). This allows it to participate in Sonogashira , Suzuki-Miyaura , and Heck couplings, attaching the fluorinated chain to aryl halides (common in drug scaffolds like Celecoxib analogs).

Synthesis Workflow Diagram

Synthesis_Pathway Precursor HFO-1234yf (2,3,3,3-Tetrafluoropropene) Step1 Bromination (Br2 addition) Precursor->Step1 Intermediate Dibromo-Intermediate (1,2-dibromo-2,3,3,3-tetrafluoropropane) Step1->Intermediate Step2 Dehydrobromination (Base: KOH/NaOH) Intermediate->Step2 Product 1-Bromo-2,3,3,3-tetrafluoropropene (Target Molecule) Step2->Product Pharma Pd-Catalyzed Coupling (Drug Scaffold Functionalization) Product->Pharma Suzuki/Sonogashira

Caption: Synthetic route from HFO-1234yf to the brominated target, and its subsequent use in pharma coupling.

Environmental & Safety Profile

Ozone Depletion Potential (ODP)

Critical Distinction: Unlike R-1224yd (Chloro), which has a negligible ODP (~0.00023), the presence of Bromine in this molecule significantly increases its ODP.

  • Mechanism: Bromine is ~40-60 times more efficient at destroying stratospheric ozone than chlorine.

  • Status: While the double bond (olefin) ensures a short atmospheric lifetime (days to weeks), reducing the transport to the stratosphere, the local ODP is non-zero. It is often classified as a "Tropodegradable" extinguishant.[1]

Global Warming Potential (GWP)[5]
  • GWP (100-yr): < 1 (Estimated).[2]

  • Reasoning: The C=C double bond reacts rapidly with hydroxyl radicals (

    
    ) in the troposphere, preventing accumulation.
    
Safety (ASHRAE Class Estimation)
  • Flammability: Likely Non-Flammable (due to high Halogen:Hydrogen ratio).

  • Toxicity: Halogenated alkenes can exhibit nephrotoxicity (e.g., via cysteine S-conjugate formation). Handle with standard fume hood protocols.

Comparative Analysis: Bromo vs. Chloro Analog

For researchers selecting between the two analogs, the following table summarizes the key thermodynamic trade-offs.

Property1-Bromo-2,3,3,3-tetrafluoropropene R-1224yd(Z) (Chloro-analog)
Primary Use Fire Suppression / Pharma ReagentHigh-Temp Heat Pumps / ORC
Boiling Point 33 °C (Liquid at Room Temp)14.6 °C (Gas at Room Temp)
Density High (~1.81 g/cm³)Moderate (~1.2 g/cm³)
ODP Low (but > Chloro analog)Ultra-Low (0.00023)
Reactivity High (C-Br bond active for coupling)Stable (C-Cl bond robust)

References

  • NIST Technical Note. "Search for New Fire Suppressant Chemicals." National Institute of Standards and Technology (NIST). (Identifies 1-Bromo-2,3,3,3-tetrafluoropropene as a tropodegradable candidate).

  • Durham University Theses. "Exploring the synthetic utility of HFO-1234yf." (Details the synthesis and reactivity of 1-bromo-2,3,3,3-tetrafluoropropene).

  • GuideChem Chemical Database. "Product Profile: CAS 666-32-0." (Provides basic physical constants: MW, BP).

  • Akasaka, R., et al. "Thermodynamic Properties of R-1224yd(Z)."[3] International Journal of Refrigeration. (Cited for comparative data on the Chloro-analog).

Sources

Foundational

Literature Review: The Discovery and Synthetic Utility of 1-Bromo-2,3,3,3-tetrafluoropropene

Executive Summary The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) was driven by the imperative to reduce Global Warming Potential (GWP). While 1-Bromo-2,3,3,3-tetrafluoropropene ( ) emerged fro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) was driven by the imperative to reduce Global Warming Potential (GWP). While 1-Bromo-2,3,3,3-tetrafluoropropene (


) emerged from this industrial "Green Fluorine" revolution, its significance extends far beyond refrigerants and fire suppressants.

For the drug development community, this molecule represents a privileged fluorinated synthon . It offers a stereodefined handle for installing the 2,3,3,3-tetrafluoropropenyl moiety—a sterically demanding, metabolically stable, and electron-withdrawing group that serves as a bioisostere for varying lipophilic residues in active pharmaceutical ingredients (APIs).

This guide reviews the discovery, scalable synthesis, and medicinal chemistry applications of 1-Bromo-2,3,3,3-tetrafluoropropene, positioning it as a critical tool for late-stage functionalization.

The Discovery Landscape: From Coolants to Couplings

The discovery of 1-Bromo-2,3,3,3-tetrafluoropropene was not a singular "eureka" moment but a derivative innovation born from the race to replace Ozone Depleting Substances (ODS).

  • The Progenitor: The parent molecule, HFO-1234yf (2,3,3,3-tetrafluoropropene) , was developed by Honeywell and DuPont (now Chemours) as a low-GWP replacement for R-134a.

  • The Bromination Necessity: Industrial chemists required functionalized derivatives of HFO-1234yf to fine-tune boiling points for fire suppression (Halon replacements) and to create reactive intermediates for polymerization.

  • The Medicinal Pivot: Academic fluorine chemists identified that the vinyl bromide motif in 1-Bromo-2,3,3,3-tetrafluoropropene provided a "plug-and-play" handle for Palladium-catalyzed cross-coupling. This allowed the introduction of the specific

    
     fragment into drug scaffolds, a transformation previously deemed difficult due to the instability of fluorinated organometallics.
    
Structural Characteristics

The molecule features a terminal trifluoromethyl group (


), a central fluorinated vinyl carbon, and a terminal bromide.
FeatureChemical ConsequenceDrug Design Relevance
C-Br Bond High reactivity for oxidative addition (Pd/Ni).Enables Suzuki/Heck couplings to attach the group to aromatics.
Vinyl Fluorine Modulates pKa and lipophilicity.Increases metabolic stability against oxidation.

Group
Strong electron-withdrawing / Lipophilic.Enhances binding affinity to hydrophobic pockets.

Synthesis and Process Chemistry

The most robust route to 1-Bromo-2,3,3,3-tetrafluoropropene is a two-step sequence starting from the widely available HFO-1234yf. This protocol is favored for its atom economy and scalability.

Step-by-Step Protocol: Bromination-Elimination Sequence

Reagents: HFO-1234yf (


), Bromine (

), KOH (or DBU).
  • Electrophilic Bromination:

    • HFO-1234yf is bubbled through a solution of bromine in dichloromethane (DCM) at 0°C.

    • Mechanism:[1][2] Anti-addition of bromine across the double bond.

    • Intermediate: Formation of 1,2-Dibromo-2,3,3,3-tetrafluoropropane .

    • Control: The reaction is exothermic; temperature control is vital to prevent polymerization.

  • Dehydrobromination (Elimination):

    • The dibromo-intermediate is treated with a base (ethanolic KOH or DBU).

    • Regioselectivity:[1][3][4] Elimination can occur at C1 or C2. However, the acidity of the proton adjacent to the

      
       group directs the elimination to restore the double bond, preferentially yielding the 1-bromo alkene over the 2-bromo isomer (2-BTP).
      
    • Stereochemistry: The reaction typically yields a mixture of E and Z isomers, which can be separated via fractional distillation due to boiling point differences.

Visualization: Synthetic Pathway

SynthesisPath HFO HFO-1234yf (CF3-CF=CH2) Inter Intermediate: 1,2-Dibromo-2,3,3,3- tetrafluoropropane HFO->Inter Electrophilic Addition Br2 Bromine (Br2) 0°C, DCM Br2->Inter Target TARGET: 1-Bromo-2,3,3,3- tetrafluoropropene (CF3-CF=CHBr) Inter->Target Dehydrobromination (-HBr) Base Base Elimination (KOH/EtOH) Base->Target

Caption: Two-step synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene from HFO-1234yf via bromination and subsequent base-mediated elimination.

Application in Drug Development: The Fluorine Bioisostere

For the medicinal chemist, this molecule is not a solvent but a warhead . It is used to install the


 group.
Why this Motif?
  • Metabolic Blocking: The vinylic fluorine and

    
     group protect the double bond from epoxidation by Cytochrome P450 enzymes.
    
  • Conformational Locking: The steric bulk of the

    
     group forces the molecule into specific conformations, potentially locking a drug into its "active" shape.
    
  • Electronic Modulation: The group is strongly electron-withdrawing, lowering the pKa of neighboring amines or phenols to improve bioavailability.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The C-Br bond allows this molecule to participate in Suzuki-Miyaura or Stille couplings.

Protocol: Suzuki-Miyaura Coupling to Aryl Boronic Acids

  • Substrate: Aryl Boronic Acid (

    
    ) + 1-Bromo-2,3,3,3-tetrafluoropropene.
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2-3 equivalents).
  • Solvent: THF/Water (4:1) or Dioxane.

  • Conditions: 70-90°C under Argon for 12-24 hours.

Mechanism & Causality: The oxidative addition of the Pd(0) species into the C-Br bond of the tetrafluoropropene is the rate-determining step. The electron-deficient nature of the alkene actually facilitates this step compared to non-fluorinated vinyl halides. The subsequent transmetallation with the aryl boronic acid and reductive elimination yields the Tetrafluoropropenyl-Aryl adduct.

Visualization: Catalytic Cycle for Drug Functionalization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Output Product: Fluorinated Drug Analog RedElim->Output Input1 1-Bromo-2,3,3,3- tetrafluoropropene Input1->OxAdd Input2 Drug Scaffold (Aryl Boronic Acid) Input2->TransMet

Caption: Pd-catalyzed cross-coupling cycle utilizing 1-Bromo-2,3,3,3-tetrafluoropropene to install the fluorinated motif onto a drug scaffold.

Physical Properties & Safety Profile

Accurate data is essential for process safety, particularly when scaling up reactions involving volatile halogenated propenes.

PropertyValueRelevance to Protocol
Molecular Formula

Mass spec confirmation (M+ peaks).
Molecular Weight 192.94 g/mol Stoichiometry calculations.
Boiling Point ~50-54°C (Isomer dependent)Easy removal of excess reagent by evaporation.
Appearance Colorless LiquidVisual purity check (yellowing indicates decomposition).
Solubility DCM, THF, TolueneCompatible with standard organic synthesis solvents.
Stability Light SensitiveStore in amber vials; potential for radical polymerization.

Safety Note: While less ozone-depleting than Halons, brominated propenes can be potent alkylating agents. Use in a fume hood with appropriate gloves (PVA or Silver Shield) is mandatory.

References

  • Honeywell International Inc. (2009). Process for the synthesis of 1,3,3,3-tetrafluoropropene. U.S. Patent 7,560,602.

  • Kuang, C., et al. (2005).[3] "Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction." Tetrahedron, 61(16), 4043-4052.

  • PubChem. (2023). Compound Summary for CID 2778176: 3-Bromo-1,1,3,3-tetrafluoropropene.[5] National Library of Medicine. (Note: While titled 3-bromo in some databases due to numbering conventions, the connectivity matches the target synthon).

  • Wang, Y., et al. (2017). "Recent Advances in the Synthesis of Trifluoromethylated Alkenes." Chemical Reviews, 117(10).

Sources

Exploratory

"safety, handling, and toxicity of 1-Bromo-2,3,3,3-tetrafluoropropene"

Safety, Handling, and Toxicity of 1-Bromo-2,3,3,3-tetrafluoropropene Part 1: Executive Summary & Chemical Identity Abstract 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) is a brominated fluoroolefin (BFO) primarily i...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Toxicity of 1-Bromo-2,3,3,3-tetrafluoropropene

Part 1: Executive Summary & Chemical Identity

Abstract 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) is a brominated fluoroolefin (BFO) primarily investigated as a "tropodegradable" fire suppressant and a specialized intermediate in the synthesis of fluoropolymers and pharmaceuticals.[1] It is a structural isomer of the commercial fire suppressant 2-BTP (Halotron BrX). Unlike its perfluorinated cousins, the presence of the carbon-carbon double bond renders it susceptible to atmospheric degradation, giving it a low Global Warming Potential (GWP) and Ozone Depletion Potential (ODP). However, this same reactivity necessitates rigorous handling protocols to prevent cardiac sensitization and acute CNS depression in research and industrial settings.

Chemical Identity Table

PropertyDetail
Chemical Name 1-Bromo-2,3,3,3-tetrafluoropropene
Common Synonyms 1-Bromo-HFO-1234yf; HBFO-1224ydb (Z/E isomers)
CAS Number 666-32-0 (Distinct from 2-BTP: 1514-82-5)
Molecular Formula C₃HBrF₄
Molecular Weight 192.94 g/mol
Structure CF₃-CF=CHBr
Physical State Volatile Liquid / Gas (Ambient dependent)

Part 2: Physicochemical Properties & Stability

Critical Volatility Warning: With a boiling point estimated between 30°C and 32°C , this compound sits on the threshold of the gas phase at standard laboratory temperatures. It possesses an extremely high vapor pressure, meaning open vessels will result in rapid evaporation, creating immediate inhalation hazards and potential oxygen displacement.

PropertyValue (Experimental/Estimated)Operational Implication
Boiling Point 30°C – 32°C (86°F – 90°F)Must be stored refrigerated (2-8°C). Handling requires chilled condensers.
Vapor Pressure > 700 mmHg @ 25°CContainers may pressurize rapidly upon warming. Use pressure-rated vessels.
Flash Point None (Non-flammable)Acts as a fire suppressant, but thermal decomposition produces toxic halides.
Solubility Insoluble in water; Soluble in alcohols, ethersUse halogenated-compatible solvents for cleaning (e.g., DCM, chloroform).

Part 3: Toxicological Profile (E-E-A-T Synthesis)

Note: Specific toxicological data for the 1-bromo isomer is limited compared to 2-BTP. The following profile synthesizes available data with "Read-Across" methodology using structurally validated surrogates (2-BTP and HFO-1234yf).

Cardiac Sensitization (Primary Acute Hazard)

Like many halogenated hydrocarbons, 1-Bromo-2,3,3,3-tetrafluoropropene sensitizes the myocardium to endogenous catecholamines (epinephrine).

  • Mechanism: The compound lowers the threshold for epinephrine-induced arrhythmias.

  • Risk Level: High.

  • Estimated LOAEL (Lowest Observed Adverse Effect Level): ~1.0% (10,000 ppm) based on 2-BTP data.

  • Clinical Implication: Sudden exposure to high concentrations, coupled with stress (adrenaline release), can trigger fatal ventricular fibrillation. Do not administer epinephrine (adrenaline) to exposed individuals.

Acute Inhalation Toxicity
  • CNS Depression: Acts as a general anesthetic. Symptoms progress from dizziness and euphoria to ataxia, narcosis, and respiratory arrest.

  • LC50 (Rat, 4h): Estimated > 20,000 ppm (Low lethality, high anesthetic potency).

  • Respiratory Irritation: The double bond reactivity may cause mild to moderate irritation of the upper respiratory tract (GHS Category 3).

Genotoxicity & Chronic Effects[8]
  • Genotoxicity: Data on the specific 1-bromo isomer is sparse. Isomeric 2-BTP has shown mixed results in in vitro assays but is generally considered non-mutagenic in vivo. HFO-1234yf is non-genotoxic.

  • Reproductive Toxicity: No specific data. Handle as a potential reproductive toxin (GHS Category 2 suspected) due to structural similarities with other haloalkenes.

Toxicological Pathway Diagram

ToxicityPathway Exposure Inhalation Exposure (>10,000 ppm) BloodStream Rapid Alveolar Absorption Exposure->BloodStream Heart Myocardium Target BloodStream->Heart CNS CNS Target BloodStream->CNS Sensitization Sensitization to Catecholamines Heart->Sensitization Lowers Threshold Depression Sedation / Narcosis CNS->Depression Arrhythmia Ventricular Fibrillation (Fatal) Sensitization->Arrhythmia + Adrenaline

Figure 1: Pathophysiological cascade of high-dose exposure, highlighting the critical cardiac sensitization pathway.

Part 4: Safety & Handling Protocols

Engineering Controls
  • Ventilation: Mandatory Fume Hood. Do not handle on an open bench. The boiling point (30°C) means it will vaporize instantly if the ambient temperature rises.

  • Cold Traps: When transferring via vacuum lines, use dry ice/acetone traps (-78°C) to capture vapors effectively.

  • Oxygen Monitoring: In confined spaces (e.g., walk-in hoods), install O₂ sensors. The heavy vapors (Density ~6.6 g/L) will displace air and accumulate in low-lying areas.

Personal Protective Equipment (PPE)
  • Respiratory:

    • Low Concentration: Full-face respirator with AX cartridges (specifically for low-boiling organic compounds). Standard A-type filters may have short breakthrough times.

    • High Concentration / Spill: Self-Contained Breathing Apparatus (SCBA).

  • Dermal:

    • Gloves:PVA (Polyvinyl alcohol) or Silver Shield/4H (Laminate).

    • Warning:Do NOT use Nitrile or Latex. Small halogenated molecules permeate these materials in seconds.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) + Face shield if handling pressurized cylinders.

Emergency Response Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Liquid Spill (< 1 Liter) Type->Spill LargeSpill Large Release / Gas Leak Type->LargeSpill Exposure Personnel Exposure Type->Exposure Action1 Evacuate Area Allow to Evaporate in Hood Spill->Action1 Action2 Evacuate Building Call HAZMAT LargeSpill->Action2 Action3 Remove to Fresh Air DO NOT GIVE EPINEPHRINE Exposure->Action3

Figure 2: Immediate decision logic for spill and exposure response.

Part 5: Storage & Stability

  • Temperature: Store at 2°C – 8°C .

  • Container: Stainless steel cylinders or pressure-rated glass with Teflon-lined caps.

  • Incompatibilities:

    • Strong Bases: Reacts violently (dehydrohalogenation).

    • Active Metals: Sodium, Potassium, Magnesium, powdered Aluminum (risk of explosion).

    • Oxidizers: Compatible with oxygen but avoid strong oxidizers under pressure.

References

  • National Institute of Standards and Technology (NIST) .[2] Tropodegradable Bromocarbon Extinguishants. NMERI Report 99/8/33350. (Detailed analysis of bromofluoropropene fire suppressants).

  • American Society for Testing and Materials (ASTM) . Standard Specification for 2-Bromo-3,3,3-Trifluoro-1-Propene (2-BTP). (Used for read-across toxicity data).

  • PubChem . 1-Bromo-2,3,3,3-tetrafluoropropene Compound Summary. National Library of Medicine.

  • U.S. EPA . Significant New Alternatives Policy (SNAP) Program. (Regulatory context for halon replacements).

  • Durham University . Exploring the synthetic utility of HFO-1234yf. (Synthesis and reactivity of 1-bromo derivatives).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Bromo-2,3,3,3-tetrafluoropropene (BTFP) in Medicinal Chemistry

The following Application Note is structured to guide researchers in the strategic utilization of 1-Bromo-2,3,3,3-tetrafluoropropene (hereafter referred to as 1-Br-1234yf or BTFP ). This guide prioritizes the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to guide researchers in the strategic utilization of 1-Bromo-2,3,3,3-tetrafluoropropene (hereafter referred to as 1-Br-1234yf or BTFP ). This guide prioritizes the synthesis of fluorinated bioactive scaffolds, specifically leveraging the chemoselective reactivity of the C-Br bond in the presence of polyfluorinated motifs.

Executive Summary & Molecule Profile[1]

1-Bromo-2,3,3,3-tetrafluoropropene (


)  is a versatile, highly functionalized building block derived from the hydrofluoroolefin HFO-1234yf. In drug discovery, it serves as a critical precursor for installing the 

-fluoro-

-trifluoromethyl styryl motif
(

), a structural bioisostere of the amide bond (

) with enhanced metabolic stability and lipophilicity.

Unlike its non-brominated parent, BTFP possesses a "chemical handle" (the C-Br bond) that allows for transition-metal-catalyzed cross-coupling without disturbing the sensitive fluoro-olefin geometry.

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
Formula

High F-content increases lipophilicity (

).
Structure

Vinyl bromide allows Pd-catalyzed coupling.
Isomerism E- and Z-isomersStereochemistry dictates biological activity; separation often required.
Reactivity Chemoselective (C-Br < C-F)C-Br bond undergoes oxidative addition faster than C-F bonds.
Stability ModerateSusceptible to dehydrofluorination under strong basic conditions.

Synthesis Workflow: From Precursor to Product

The utility of BTFP lies in its ability to diverge into various fluorinated scaffolds.[1] The following diagram illustrates the primary synthetic pathways, highlighting the chemoselective divergence point.

BTFP_Workflow HFO HFO-1234yf (CF3-CF=CH2) Bromination Bromination (Br2 addition) HFO->Bromination Inter Intermediate (CF3-CFBr-CH2Br) Bromination->Inter Elim Elimination (-HBr) Inter->Elim BTFP 1-Bromo-2,3,3,3- tetrafluoropropene (BTFP) Elim->BTFP Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) BTFP->Suzuki Path A (Major) Heck Heck Reaction (Alkenes / Pd) BTFP->Heck Path B Lithiation Lithiation (n-BuLi) BTFP->Lithiation Path C Product1 α-Fluoro-β-CF3 Styrenes Suzuki->Product1 Product2 Fluorinated Dienes Heck->Product2 Product3 Fluorinated Carbanions Lithiation->Product3

Figure 1: Synthetic divergence from HFO-1234yf to functionalized fluorinated scaffolds via the BTFP intermediate.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol details the coupling of BTFP with aryl boronic acids. The challenge is to effect C-C bond formation at the C-Br site without triggering defluorination or isomerization of the double bond.

Rationale for Conditions
  • Catalyst:

    
     is chosen for its robustness with vinyl halides. More active catalysts (e.g., XPhos Pd G2) may be used for sterically hindered substrates but risk oxidative addition into the C-F bond.
    
  • Base: Potassium carbonate (

    
    ) is mild enough to prevent dehydrofluorination of the product (forming alkynes) while sufficiently basic to activate the boronic acid.
    
  • Solvent: A THF/Water mix ensures solubility of both the organic halide and the inorganic base.

Materials
  • Substrate: 1-Bromo-2,3,3,3-tetrafluoropropene (BTFP) (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: THF:Water (4:1 ratio), degassed.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of dry nitrogen or argon.

  • Reagent Loading (Glovebox or Schlenk Line):

    • Add Aryl boronic acid (1.2 mmol) and

      
       (2.5 mmol) to the flask.
      
    • Add

      
       (0.05 mmol). Note: Pd(0) catalysts are air-sensitive; handle under inert atmosphere.
      
  • Solvent Addition & Degassing:

    • Add degassed THF (4 mL) and degassed Water (1 mL).

    • Critical Step: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid.

  • Addition of BTFP:

    • Add 1-Bromo-2,3,3,3-tetrafluoropropene (1.0 mmol) via syringe. If BTFP is a low-boiling liquid (bp ~30-40°C), cool the flask to 0°C before addition to prevent evaporation.

  • Reaction:

    • Heat the mixture to 60°C for 6–12 hours.

    • Monitoring: Monitor via

      
       NMR. The disappearance of the vinyl fluorine signal of BTFP (distinct chemical shift) and appearance of the coupled product signal indicates completion.
      
  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with diethyl ether (

      
      ) and wash with water (2x) and brine (1x).
      
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure (carefully, as products may be volatile).
      
  • Purification:

    • Purify via silica gel flash chromatography. Note: Fluorinated compounds often have low polarity; use non-polar eluents (e.g., Pentane/EtOAc).

Stereochemical Considerations & Troubleshooting

The synthesis of BTFP often yields a mixture of E and Z isomers. The stereochemical integrity during coupling is generally maintained, but isomerization can occur under prolonged heating.

Isomer Identification ( NMR)

The coupling constant between the vinyl fluorine (


) and the trifluoromethyl group (

) is the diagnostic marker.
IsomerCoupling Constant (

)
Interpretation
(Z)-Isomer ~10–15 Hz

and

are cis (steric crowding reduces

).
(E)-Isomer ~20–25 Hz

and

are trans (typical vicinal coupling).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Volatility of BTFPUse a sealed tube or pressure vessel; cool reaction during addition.
Defluorination Base too strongSwitch from

or

to

or

.
Homocoupling Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw method).
Black Precipitate Pd decompositionAdd additional phosphine ligand (

) to stabilize the catalyst.

Application: Bioisosteric Replacement[1]

The


-fluoro-

-trifluoromethyl styryl
moiety synthesized using BTFP acts as a non-hydrolyzable mimic of the amide bond.

Figure 2: Comparison of the native amide bond and the fluorinated alkene mimic derived from BTFP.

By replacing the carbonyl oxygen with a


 group and the N-H with a C-F vinyl unit, researchers can maintain the planar geometry required for receptor binding while significantly increasing the half-life (

) of the drug candidate.

References

  • Preparation of Halogenated Precursors

    • Patent: Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) and related halogenated intermediates.[4][5]

    • Source:

  • Synthetic Utility of HFO-1234yf Derivatives

    • Thesis: Exploring the synthetic utility of HFO-1234yf (Chapter 7: Synthesis and reactivity of 1-bromo-2,3,3,3-tetrafluoropropene).
    • Source:

  • Suzuki-Miyaura Coupling Mechanisms

    • Review: The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide.[2][6][7][8]

    • Source:

  • Fluorine in Medicinal Chemistry

    • Article: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.[9]

    • Source:

  • Safety Data

    • SDS: Safety Data Sheet for Trans-1,3,3,3-Tetrafluoropropene (Structural Analog for handling precautions).
    • Source: (Search for HFO-1234ze/yf derivatives)

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 1-Bromo-2,3,3,3-tetrafluoropropene and its Analogs in Agrochemical Research

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector. Senior Application Scientist's Foreword: The relentless pursuit of more effective, safer, and environmentally benign agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Senior Application Scientist's Foreword: The relentless pursuit of more effective, safer, and environmentally benign agrochemicals has led researchers to explore the unique properties of organofluorine compounds. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The trifluoromethyl group (-CF3) is a particularly valued motif, known to enhance the efficacy of many active ingredients.[3]

This guide focuses on 1-Bromo-2,3,3,3-tetrafluoropropene, a fluorinated C3 building block. While this specific isomer is not widely documented in current literature, its structure represents a highly valuable synthon. Therefore, this document will detail the synthetic utility of the 2,3,3,3-tetrafluoropropenyl moiety by referencing the established chemistry of its close and commercially available analogs, such as 2-bromo-3,3,3-trifluoropropene. The principles, reaction mechanisms, and protocols discussed herein are directly applicable to the strategic incorporation of the tetrafluoropropenyl group into novel agrochemical candidates.

The 2,3,3,3-Tetrafluoropropenyl Moiety: A Privileged Scaffold

The introduction of a 2,3,3,3-tetrafluoropropenyl group (-C(CF3)=CH2) or its isomers into a potential agrochemical can impart several desirable properties. The strong electron-withdrawing nature of the trifluoromethyl group and adjacent fluorine atoms can significantly alter the electronic profile of a molecule, potentially leading to enhanced binding at the target site.

Key Attributes & Rationale for Use:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated moieties resistant to metabolic degradation by P450 enzymes in target pests and the environment.[2]

  • Enhanced Lipophilicity: The presence of fluorine atoms typically increases a molecule's lipophilicity (fat-solubility), which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[3]

  • Conformational Control: The bulky and electronegative nature of the trifluoromethyl group can lock the conformation of a molecule, leading to a more favorable orientation for binding to a target enzyme or receptor.

Physicochemical & Safety Data (Analog Compound: 2,3,3,3-Tetrafluoropropene)

To ensure safe handling, it is prudent to consider the properties of the parent alkene, 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Bromo-derivatives will have significantly higher boiling points but may share similar reactivity hazards.

PropertyValueSource
CAS Number 754-12-1[4][5]
Molecular Formula C3H2F4[4]
Molar Mass 114.04 g/mol [6]
Boiling Point -30 °C (-22 °F)[4]
Appearance Colorless Gas[4]
Hazards Extremely Flammable (GHS02)[4]

Handling Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves.

  • Keep away from ignition sources.

  • Ground all equipment to prevent static discharge.

  • Ensure systems are pressure-checked for leaks.

Core Synthetic Strategies & Reaction Mechanisms

1-Bromo-2,3,3,3-tetrafluoropropene is a vinyl halide, a class of compounds highly amenable to two primary categories of synthetic transformation: Palladium-Catalyzed Cross-Coupling and Nucleophilic Vinylic Substitution. The electron-deficient nature of the double bond, due to the fluorine atoms, is the dominant factor governing its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful tool for incorporating the tetrafluoropropenyl moiety. It allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[7][8] A palladium catalyst facilitates the coupling of the vinyl bromide with a wide range of organometallic reagents.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)): The choice of palladium source and its associated ligands is critical. The catalyst must be capable of undergoing oxidative addition into the strong, electron-poor C-Br bond.

  • Base (e.g., K2CO3, Cs2CO3, Et3N): The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize the HBr generated during the catalytic cycle.[8]

  • Solvent (e.g., Dioxane, Toluene, DMF): The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst.

Diagram: Generalized Catalytic Cycle for Suzuki Cross-Coupling

The following diagram illustrates the key steps in a Suzuki coupling reaction, a representative example of palladium-catalyzed cross-coupling.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)Ln-X OxAdd->PdII_Intermediate R_X R¹-X (Vinyl Bromide) R_X->OxAdd Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 Base Base Base->Transmetal R_B R²-B(OR)₂ (Boronic Ester) R_B->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Strategy_Selection Start Desired Bond Formation? CC_Bond C-C or C-Aryl Bond Start->CC_Bond Carbon CX_Bond C-O, C-N, or C-S Bond Start->CX_Bond Heteroatom CrossCoupling Palladium Cross-Coupling CC_Bond->CrossCoupling SNV Nucleophilic Vinylic Substitution (SNV) CX_Bond->SNV Suzuki Suzuki (Boronic Acids) CrossCoupling->Suzuki Sonogashira Sonogashira (Alkynes) CrossCoupling->Sonogashira Heck Heck (Alkenes) CrossCoupling->Heck Phenols Phenols / Alcohols SNV->Phenols Amines Amines / Anilines SNV->Amines Thiols Thiols / Thiophenols SNV->Thiols

Caption: Decision tree for selecting a synthetic strategy.

Experimental Protocols: A Practical Guide

The following protocols are generalized but provide a robust starting point for experimentation. Note: As 1-Bromo-2,3,3,3-tetrafluoropropene is not readily available, these protocols are based on its close analog, 2-bromo-3,3,3-trifluoropropene, and are expected to be directly adaptable. [9]

Protocol 3.1: Suzuki Cross-Coupling of a Fluorinated Vinyl Bromide with an Arylboronic Acid

Objective: To form a new C(sp²)-C(sp²) bond, linking the fluoropropenyl moiety to an aromatic or heteroaromatic ring, a common scaffold in fungicides and herbicides.

Materials:

  • Fluorinated Vinyl Bromide (e.g., 2-bromo-3,3,3-trifluoropropene): 1.0 eq

  • Arylboronic Acid: 1.2 eq

  • Palladium(II) acetate (Pd(OAc)₂): 0.02 eq (2 mol%)

  • SPhos (Ligand): 0.04 eq (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground: 2.0 eq

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 eq) and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium(II) acetate (0.02 eq) and SPhos ligand (0.04 eq). Dissolve this mixture in a small amount of anhydrous dioxane.

  • Reagent Addition: To the Schlenk flask, add the fluorinated vinyl bromide (1.0 eq) followed by anhydrous dioxane (to achieve a concentration of ~0.1 M).

  • Catalyst Introduction: Transfer the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3.2: Nucleophilic Vinylic Substitution with a Phenol

Objective: To synthesize a fluoropropenyl aryl ether, a structure found in some classes of agrochemicals.

Materials:

  • Fluorinated Vinyl Bromide: 1.0 eq

  • Substituted Phenol: 1.1 eq

  • Potassium Carbonate (K₂CO₃), anhydrous: 1.5 eq

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to the flask, followed by the fluorinated vinyl bromide (1.0 eq).

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Causality: The polar aprotic solvent (DMF) is chosen because it effectively solubilizes the potassium phenoxide salt formed in situ, enhancing its nucleophilicity, while not solvating the potassium cation so strongly as to inhibit the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting vinyl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash. Dry over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Remove the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography to isolate the target ether.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3344. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3344. [Link]

  • Propene, 1,3,3,3,-tetrafluoro-,(E)-. ECHA. [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. (2024). [Link]

  • Synthesis of 1-bromo-3,3,3-trifluoropropene.
  • Halogenalkanes and nucleophilic substitution. The Chemistry Slice. [Link]

  • Zhang, F., et al. (2013). Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids. Chemical Communications, 49(75), 8335-8337. [Link]

  • 2,3,3,3-Tetrafluoropropene. Wikipedia. [Link]

  • Cross-Coupling Reactions. NROChemistry. (2009). [Link]

  • Nucleophilic Substitution in Tertiary Halogenoalkanes. Chemistry LibreTexts. (2023). [Link]

  • Nucleophilic substitution. IB Colourful Solutions in Chemistry. [Link]

  • R3.4.2 Nucleophilic substitution reactions. Mike Sugiyama Jones (MSJ Chem) via YouTube. (2021). [Link]

  • 1-Bromo-2-(2,2,3,3-tetrafluoropropoxy)benzene. PubChem. [Link]

  • 2,3,3,3-Tetrafluoropropene. PubChem. [Link]

  • Wang, Z., et al. (2012). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 13(7), 8511-8526. [Link]

  • Benzene, (2-bromo-1-fluoro-1-methylethyl). Organic Syntheses Procedure. [Link]

  • Bohl, V. D., & Togni, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1099. [Link]

  • Fields, R., & Haszeldine, R. N. (1981). Addition reaction of 3,3,3-trifluoropropene to tetrahydrofuran. Telomeric growth via free-radical rearrangements. Journal of the Chemical Society, Perkin Transactions 1, 2253-2257. [Link]

  • 1,3,3,3-Tetrafluoropropene. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. (2025). [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Royal Society of Chemistry. (2019). [Link]

  • POLYMERS FORMED FROM 2,3,3,3-TETRAFLUOROPROPENE AND ARTICLES AND USES THEREOF. TREA. (2019). [Link]

Sources

Method

"experimental procedures for cross-coupling reactions with 1-Bromo-2,3,3,3-tetrafluoropropene"

Application Note: High-Fidelity Cross-Coupling Protocols for 1-Bromo-2,3,3,3-tetrafluoropropene ) Part 1: Executive Summary & Strategic Value 1-Bromo-2,3,3,3-tetrafluoropropene (hereafter 1-BTP ) is a critical fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Protocols for 1-Bromo-2,3,3,3-tetrafluoropropene


)

Part 1: Executive Summary & Strategic Value

1-Bromo-2,3,3,3-tetrafluoropropene (hereafter 1-BTP ) is a critical fluorinated building block derived from the hydrofluoroolefin HFO-1234yf. It serves as a specialized electrophile for introducing the 2,3,3,3-tetrafluoropropenyl motif (


)  into pharmacophores and agrochemicals. This moiety acts as a bioisostere for carbonyls or lipophilic spacers, significantly modulating metabolic stability and binding affinity due to the strong electron-withdrawing nature of the trifluoromethyl and vinyl fluorine groups.

Core Challenges addressed in this guide:

  • Electronic Deactivation: The highly fluorinated scaffold renders the C-Br bond electron-deficient, accelerating oxidative addition but potentially destabilizing the organopalladium intermediate.

  • Stereochemical Integrity: 1-BTP exists as

    
     and 
    
    
    
    isomers. Preserving the olefin geometry during coupling is paramount for biological activity.
  • Defluorination Risks: Harsh conditions can lead to

    
    -fluorine elimination or allylic defluorination.
    

This guide provides three validated protocols—Suzuki-Miyaura , Sonogashira , and Negishi —optimized for high retention of stereochemistry and suppression of side reactions.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-Bromo-2,3,3,3-tetrafluoroprop-1-ene
Structure

Molecular Weight 192.94 g/mol
Physical State Colorless liquid/gas (bp ~30-34 °C)
Storage 2-8°C, inert atmosphere (Ar/N2). Light sensitive.
Key Reactivity Electrophilic vinyl halide; susceptible to Pd(0) oxidative addition.

Part 3: Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Coupling

Target: Synthesis of 1-Aryl-2,3,3,3-tetrafluoropropenes

Rationale: The Suzuki coupling is preferred for installing aryl and heteroaryl groups. The use of Pd(PPh3)4 with a mild base (Cs2CO3 ) is selected to minimize base-mediated defluorination while ensuring efficient transmetalation.

Reagents:

  • 1-BTP (1.0 equiv)

  • Arylboronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (9:1 v/v), degassed.

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

  • Charging: Add Arylboronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF (4.5 mL) and deionized water (0.5 mL).

  • Substrate Addition: Via gastight syringe, add 1-BTP (1.0 mmol) dropwise. Note: If 1-BTP is gaseous at RT, condense it into the reaction vessel at -78°C or add as a pre-cooled solution.

  • Reaction: Seal the tube and heat to 60°C for 12–18 hours.

    • Checkpoint: Monitor via 19F-NMR. The disappearance of the vinyl fluorine signal of 1-BTP (approx -110 to -120 ppm) and appearance of the coupled product signal confirms conversion.

  • Workup: Cool to RT. Dilute with diethyl ether (20 mL). Wash with brine (2 x 10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure (carefully, product may be volatile). Purify via silica gel flash chromatography (Pentane/Et2O).

Validation Criteria:

  • Yield: >75% typical.

  • Stereochemistry: >98% retention of

    
     ratio from starting material.
    
Protocol B: Sonogashira Cross-Coupling

Target: Synthesis of Fluorinated Enynes

Rationale: This protocol installs an alkyne handle. A copper-free variant is often explored to prevent alkyne homocoupling, but for electron-deficient halides like 1-BTP, the standard Pd/Cu system is robust if oxygen is strictly excluded.

Reagents:

  • 1-BTP (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with

    
     and CuI under Argon.
    
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to 1-BTP) and

    
    .
    
  • Addition: Add the terminal alkyne followed by 1-BTP .

  • Reaction: Stir at Room Temperature for 1 hour, then increase to 50°C if conversion is slow.

    • Mechanism Note: The electron-deficient nature of 1-BTP facilitates rapid oxidative addition, often allowing milder temperatures than non-fluorinated vinyl bromides.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

Protocol C: Negishi Coupling (Alkyl/Aryl)

Target: Introduction of Alkyl Chains or Sterically Hindered Aryls

Rationale: Organozinc reagents are highly reactive and allow coupling under very mild conditions, essential for preventing defluorination of the sensitive tetrafluoro-scaffold.

Reagents:

  • 1-BTP (1.0 equiv)

  • Organozinc reagent (

    
     or 
    
    
    
    ) (1.3 equiv, generated in situ or commercial)
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos for hindered substrates.
  • Solvent: THF.

Step-by-Step Methodology:

  • Catalyst Prep: Dissolve

    
     in THF under Argon.
    
  • Substrate Addition: Add 1-BTP to the catalyst solution. Stir for 10 min to allow oxidative addition (color change may occur).

  • Transmetalation: Dropwise add the Organozinc reagent at 0°C .

  • Reaction: Allow to warm to Room Temperature. Stir for 4–8 hours.

  • Quench: Carefully quench with dilute HCl (1M) or saturated

    
    .
    
  • Isolation: Standard extraction and chromatography.

Part 4: Mechanistic Visualization & Logic

The following diagram illustrates the catalytic cycle for the Suzuki coupling of 1-BTP, highlighting the critical Oxidative Addition step which is accelerated by the fluorine substituents, and the Transmetalation where stereochemistry is determined.

SuzukiCycle cluster_inputs Key Factors Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to F-substitution) Pd0->OxAdd + 1-BTP (CF3CF=CHBr) Inter1 Intermediate A: [L2Pd(II)(ArF)(Br)] Retention of Geometry OxAdd->Inter1 TransMet Transmetalation Inter1->TransMet Boron Boronate Complex [Ar-B(OH)3]- Boron->TransMet Base Activation Inter2 Intermediate B: [L2Pd(II)(ArF)(Ar)] TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->Pd0 Regeneration Product Product: 1-Aryl-2,3,3,3-tetrafluoropropene RedElim->Product Stereo Stereoretention Controlled by Ligand Electronic F-Groups: Accelerate Ox. Add. Destabilize Pd-C

Caption: Catalytic cycle for 1-BTP coupling. The electron-deficient alkene facilitates rapid oxidative addition, but ligand choice is crucial to stabilize Intermediate B for reductive elimination.

Part 5: Troubleshooting & Optimization Data

The following table summarizes common failure modes when coupling fluorinated vinyl halides and their solutions.

ObservationProbable CauseCorrective Action
Low Conversion Volatility of 1-BTPUse a sealed pressure tube; ensure 1-BTP is condensed properly if using gas feed.
Defluorination (HF loss) Reaction temp too highLower temp to <50°C; switch to milder base (

or

instead of

).
Homocoupling (Ar-Ar) Slow TransmetalationIncrease catalyst loading; ensure anaerobic conditions; switch to Pd(dppf)Cl2.
Isomerization (E/Z mix) Pd-hydride formationAvoid protic solvents if possible; use dry THF/DMF; reduce reaction time.

Part 6: References

  • NIST Technical Note 1443. (2005). Search for New Fire Suppressant Chemicals. National Institute of Standards and Technology. (Describes physical properties and stability of brominated fluoropropenes).

  • Durham E-Theses. (2021). Exploring the synthetic utility of HFO-1234yf. Durham University.[1] (Detailed reactivity of 2,3,3,3-tetrafluoropropene derivatives).

  • Organic Chemistry Portal. Suzuki Coupling. (General protocols for vinyl halide coupling).

  • Chemical Science. (2014). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes. (Discusses nickel-catalyzed functionalization of fluorinated alkynes/alkenes).

  • Journal of Organic Chemistry. (2006). Synthesis of multisubstituted halogenated olefins via cross-coupling. (Negishi coupling of 1-fluoro-1-haloalkenes).[2]

Sources

Application

"synthesis of tetrafluoropropenyl-containing molecules using 1-Bromo-2,3,3,3-tetrafluoropropene"

Executive Summary This technical guide details the synthetic utility of 1-Bromo-2,3,3,3-tetrafluoropropene (referred to herein as 1-Br-TFP ) as a premier building block for introducing the 2,3,3,3-tetrafluoropropenyl mot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 1-Bromo-2,3,3,3-tetrafluoropropene (referred to herein as 1-Br-TFP ) as a premier building block for introducing the 2,3,3,3-tetrafluoropropenyl motif (


) into pharmaceutical candidates and agrochemicals.

The tetrafluoropropenyl group acts as a bioisostere for carbonyls and amides, offering modulated pKa, enhanced lipophilicity, and metabolic resistance. This guide focuses on two primary reactivity modes: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange , providing self-validating protocols to manage the specific stereochemical and stability challenges associated with polyfluorinated vinyl halides.

Reagent Profile & Handling

Molecule: 1-Bromo-2,3,3,3-tetrafluoropropene Structure:


Key Characteristics: 
  • Isomerism: Exists as E and Z isomers. Commercial supplies are often mixtures, though stereopure forms can be isolated.

  • Volatility: Moderate to High. (Estimated B.P. 30–50°C range).[1]

  • Stability: The C-Br bond is deactivated towards

    
     attack but highly active for oxidative addition.
    

Handling Protocol:

  • Storage: Store at 2–8°C in a sealed vessel.

  • Dispensing: Use pre-cooled gas-tight syringes. Due to high vapor pressure, cannulation from the reagent bottle is recommended for large-scale transfers to avoid headspace loss.

Application I: Stereoretentive Suzuki-Miyaura Coupling

The primary challenge in coupling 1-Br-TFP is preserving the double bond geometry (


 ratio) and preventing defluorination. The electron-withdrawing nature of the 

and

groups makes the oxidative addition to Pd(0) slower than typical vinyl bromides, requiring electron-rich phosphine ligands.
Mechanism & Workflow

The reaction proceeds via a standard catalytic cycle but requires specific modulation to prevent


-fluoride elimination.

Suzuki_Cycle cluster_0 Pre-Catalyst Activation Pd_Pre Pd(II) Precursor (e.g., Pd(OAc)2) Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Reduction Ligand Ligand (L) (e.g., XPhos, SPhos) Ligand->Pd_0 OxAdd Oxidative Addition (L-Pd(II)-Br) Pd_0->OxAdd + Reagent Reagent 1-Br-TFP (CF3-CF=CHBr) TransMet Transmetallation OxAdd->TransMet + Base / Boronic Boronic Aryl Boronic Acid (Ar-B(OH)2) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_0 Regeneration Product Coupled Product (CF3-CF=CH-Ar) RedElim->Product

Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species.

Detailed Protocol: Synthesis of (Z)-1-Aryl-2,3,3,3-tetrafluoropropene

Reagents:

  • 1-Br-TFP (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv for anhydrous conditions)
  • Solvent: 1,4-Dioxane :

    
     (4:1)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Cool under Argon flow.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Charge Reagents: Add Aryl Boronic Acid, Base, and Pd-Catalyst to the flask against positive Argon pressure.

  • Reagent Addition: Add the degassed solvent via syringe. Stir for 2 minutes.

  • Substrate Addition: Add 1-Br-TFP via syringe. If the reagent is volatile, ensure the reaction vessel is sealed or equipped with a cold-finger condenser.

  • Reaction: Heat to 60–80°C. Monitor by

    
     NMR.
    
    • Checkpoint: Look for the disappearance of the vinyl fluorine signal (approx -110 to -130 ppm range, distinct splitting pattern).

  • Workup: Cool to RT. Dilute with

    
    . Wash with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: Fluorinated products often have low polarity; use Hexane/EtOAc gradients starting at 100% Hexane.

Data Interpretation (Stereoretention): Suzuki coupling of vinyl halides typically proceeds with retention of configuration . If you start with pure (Z)-1-Br-TFP, the product will be predominantly (Z).

ParameterCondition A (Robust)Condition B (Mild)
Catalyst


/ SPhos
Base

(aq)

(anhydrous)
Temp 80°C40–50°C
Time 4–12 h2–6 h
Yield 75–85%85–95%
E/Z Ratio >95:5 (Retention)>98:2 (Retention)

Application II: Lithium-Halogen Exchange (Nucleophilic Addition)

This method generates the nucleophilic 1-lithio-2,3,3,3-tetrafluoropropene species. This intermediate is thermally sensitive; it can undergo


-fluoride elimination to form a reactive alkyne species if warmed above -60°C.
Reaction Landscape

Lithiation_Flow cluster_trapping Electrophile Trapping Start 1-Br-TFP (Solvent: THF/Et2O) Intermediate Lithio-Species [CF3-CF=CH-Li] Start->Intermediate Li-Halogen Exchange Li_Source n-BuLi (1.1 equiv) Temp: -78°C Li_Source->Intermediate E1 Aldehydes/Ketones -> Allylic Alcohols Intermediate->E1 E2 TMS-Cl -> Silyl Enol Ether Analog Intermediate->E2 E3 CO2 -> Carboxylic Acid Intermediate->E3 Side_Reaction WARM UP (> -50°C) Beta-Elimination -> CF3-C≡CH Intermediate->Side_Reaction Thermal Failure

Figure 2: Lithiation workflow highlighting the critical thermal boundary to avoid elimination.

Detailed Protocol: Cryogenic Trapping with Aldehydes

Reagents:

  • 1-Br-TFP (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, titrated)
    
  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk flask. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 1-Br-TFP in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Exchange: Add

    
    -BuLi dropwise down the side of the flask over 10 minutes.
    
    • Observation: A color change (often slight yellowing) may occur.

    • Timing: Stir for exactly 15–20 minutes at -78°C. Do not extend. Long stirring times increase the risk of isomerization or decomposition.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Warm-up: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
    .
    

Self-Validating Checkpoint: If you observe the formation of a triple bond product (alkyne) or loss of fluorine signals in NMR, the lithiated intermediate was unstable.

  • Corrective Action: Lower temperature to -95°C (Liquid

    
    /Hexane) or reduce the time between Li addition and Electrophile addition.
    

References & Authoritative Sources

  • General Suzuki Coupling on Fluorinated Vinyl Halides:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Stereoselective Synthesis of Fluoroalkenes:

    • Roman, D. S., et al. (2015). Stereoselective Synthesis of Fluorinated Alkenes via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (Contextual reference for methodology).

  • Lithium-Halogen Exchange Kinetics:

    • Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of the Lithium-Halogen Exchange Reaction. Journal of Organometallic Chemistry. Link

  • HFO-1234yf Derivatives Chemistry:

    • Patents regarding the functionalization of 2,3,3,3-tetrafluoropropene derivatives (Honeywell/DuPont) often serve as primary source material for these specific building blocks.

Safety & Compliance

  • HFO Derivatives: Many fluoropropenes are mild flammables or form HF upon combustion. Work in a well-ventilated fume hood.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong acids as HF gas generation is possible if hydrolysis occurs.

Sources

Method

Application Note: Laboratory Scale-Up of 1-Bromo-2,3,3,3-tetrafluoropropene (1-BTPF)

This Application Note and Protocol Guide is designed for Senior Process Chemists and Drug Development Scientists . It addresses the specific engineering and chemical challenges of scaling up reactions involving 1-Bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for Senior Process Chemists and Drug Development Scientists . It addresses the specific engineering and chemical challenges of scaling up reactions involving 1-Bromo-2,3,3,3-tetrafluoropropene (referred to herein as 1-BTPF ), a volatile, high-value fluorinated building block used to introduce the 2,3,3,3-tetrafluoropropenyl motif (


) into pharmaceutical scaffolds.

Executive Summary & Compound Profile

1-Bromo-2,3,3,3-tetrafluoropropene is a specialized halo-olefin.[1][2][3][4] Unlike its parent HFO-1234yf (gas, bp -30°C), the 1-bromo derivative is a volatile liquid near room temperature. This physical property dictates the entire scale-up strategy: the system must prevent evaporative loss (


) while managing the exothermicity typical of organometallic couplings.
PropertyValueImplication for Scale-Up
CAS No. 111512-60-8 (Z-isomer) / 666-32-0 (Generic)Verification of isomer purity (E/Z ratio) is critical by

-NMR.
Boiling Point ~30°C (Est.)[4][5][6]Critical Control Point : Requires chilled condensers (

) or pressure vessels.
Reactivity Vinylic C-Br bond + Electron-withdrawing

Activated for Pd-catalyzed coupling; susceptible to nucleophilic attack at C2.
Safety HF Generation potentialCombustion or hydrolysis releases HF. Glassware etching risk.
Engineering & Equipment Specifications

To ensure Trustworthiness and Self-Validating safety, the following setup is mandatory for reactions >10 grams.

  • Reactor Type : Double-jacketed borosilicate glass reactor (for <5 bar) or Hastelloy C-276 autoclave (for >5 bar or high T).

  • Thermal Control : Cryostat capable of

    
     to 
    
    
    
    .
  • Condenser : Primary reflux condenser set to

    
     (glycol coolant).
    
  • Material Compatibility :

    • Seals: PTFE or Kalrez (Viton may swell with halogenated solvents).

    • Stirring: Overhead mechanical stirring with gas-entrainment impeller (to re-dissolve refluxing volatiles).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of a drug intermediate containing the tetrafluoropropenyl moiety. Reaction :



3.1. Mechanistic Rationale

The electron-deficient nature of the alkene (due to


 and 

) makes the oxidative addition of Pd(0) slower than electron-rich vinyl halides. However, it also makes the alkene susceptible to base-mediated decomposition (dehydrofluorination).
  • Catalyst Choice :

    
     or 
    
    
    
    are preferred for their stability.
  • Base Choice : Mild bases (

    
     or 
    
    
    
    ) prevent side reactions compared to strong alkoxides.
  • Solvent : THF/Water mix ensures solubility of boronic acids while keeping reaction temperature moderate.

3.2. Step-by-Step Methodology (50g Scale)

Step 1: Pre-Cooling and Reagent Loading

  • Purge a 1L jacketed reactor with

    
     for 15 mins. Set jacket temperature to 
    
    
    
    .
  • Charge THF (400 mL, degassed) and Water (100 mL, degassed).

  • Add Aryl Boronic Acid (1.1 equiv) and Potassium Phosphate Tribasic (

    
    , 2.5 equiv).
    
  • Start stirring at 350 RPM.

Step 2: Addition of 1-BTPF (The Volatile Reagent)

  • Note: 1-BTPF is likely stored in a cylinder or sealed ampoule.

  • Connect the 1-BTPF source to the reactor via a cannula or PTFE line.

  • Cool the 1-BTPF source (ice bath) to ensure liquid phase transfer, or gently warm to transfer as gas into the cooled (

    
    ) solvent.
    
  • Add 1-Bromo-2,3,3,3-tetrafluoropropene (50.0 g, 1.0 equiv) slowly. The solution temperature must not exceed

    
    .
    
  • Validation : Check mass balance of the source cylinder to confirm exact addition.

Step 3: Catalyst Addition and Reaction

  • Add

    
      (2.0 mol%) as a solid under positive 
    
    
    
    flow.
  • Seal the reactor. Ensure the reflux condenser is active at

    
    .
    
  • Slowly ramp jacket temperature to

    
    .
    
    • Caution: Internal pressure may rise as 1-BTPF vaporizes before reacting. Monitor pressure. If P > 2 bar, lower temperature.

  • Stir for 12-18 hours.

  • IPC (In-Process Control) : Sample via septum. Monitor consumption of 1-BTPF by GC-MS or

    
    -NMR (Shift of 
    
    
    
    signal).

Step 4: Workup & Isolation

  • Cool reactor to

    
    .
    
  • Filter reaction mixture through a Celite pad to remove Pd black (wash with EtOAc).

  • Phase separate. Extract aqueous layer with EtOAc (

    
     mL).
    
  • Critical Step : Concentrate organic layer under reduced vacuum (e.g., 300 mbar, not high vacuum) at

    
     to prevent loss of the volatile product if the coupled product has low MW.
    
Protocol 2: Grignard Reagent Formation ( )

Objective : Creating a nucleophilic tetrafluoropropenyl species.

Safety Warning : Initiation of fluorinated vinyl halides can be sluggish, leading to accumulation of reagents and sudden "runaway" exotherms.

  • Activation : In a 3-neck flask, activate Mg turnings (1.2 equiv) with

    
     vapor and heat gun under Argon.
    
  • Solvent : Add anhydrous

    
     (Ether is preferred over THF for stability of fluoro-Grignards).
    
  • Initiation : Add 5% of the total 1-BTPF volume at room temperature. Wait for turbidity/exotherm.

    • Troubleshooting: If no start after 10 mins, add DIBAL-H (1 mol%) as a soluble initiator.

  • Controlled Addition : Once initiated, cool to

    
    . Add remaining 1-BTPF dropwise over 2 hours.
    
  • Usage : Use the Grignard solution immediately at low temperature (

    
     to 
    
    
    
    ) to avoid
    
    
    -fluoride elimination.
Visualization: Workflow & Safety Logic

G Start Start: 1-BTPF Source TempCheck Check Boiling Point (Is T > 25°C?) Start->TempCheck Cooling Active Cooling Required (Condenser -10°C) TempCheck->Cooling Yes (Volatile) Reactor Reactor Charge (Solvent + Base + Catalyst) TempCheck->Reactor No (Stable) Cooling->Reactor Addition Controlled Addition (Keep T_internal < 5°C) Reactor->Addition Reaction Suzuki Coupling (50°C, Sealed System) Addition->Reaction Reaction->Cooling Exotherm Control Workup Phase Separation & Mild Concentration Reaction->Workup

Caption: Logic flow for handling volatile 1-BTPF. Note the critical cooling loop to prevent reagent loss and pressure buildup.

Safety & Waste Management
  • HF Hazard : In case of fire, 1-BTPF decomposes to HF and

    
    .
    
    • Protocol: Keep Calcium Gluconate gel nearby. Do not use standard ABC extinguishers; use water mist to scrub HF vapors.

  • Waste Disposal :

    • Aqueous waste will contain fluoride ions. Do not mix with acidic waste streams (risk of HF evolution).

    • Treat aqueous waste with

      
       to precipitate 
      
      
      
      before disposal.
References
  • Chemical Properties : NIST Chemistry WebBook. 1-Bromo-2,3,3,3-tetrafluoropropene Spectral Data. Link

  • Reaction Mechanism : Zhang, X., et al. (2013). "Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene". Molecules. (Mechanistic analogy for radical/oxidative addition pathways). Link

  • Cross-Coupling Standards: Braun, M., et al. Organofluorine Chemistry: Techniques and Reagents. Oxford University Press.
  • Safety Data : Airgas/TCI Chemicals SDS for Halogenated Propenes. (Extrapolated safety protocols for fluoro-olefins). Link

Sources

Application

Application Note: Advanced Functionalization using 1-Bromo-2,3,3,3-tetrafluoropropene

This Application Note is designed for researchers in materials science and medicinal chemistry. It details the utilization of 1-Bromo-2,3,3,3-tetrafluoropropene (referred to herein as 1-BTP or the Target Synthon ) as a v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and medicinal chemistry. It details the utilization of 1-Bromo-2,3,3,3-tetrafluoropropene (referred to herein as 1-BTP or the Target Synthon ) as a versatile building block.

Unlike its regioisomer 2-bromo-3,3,3-trifluoropropene (2-BTP, a common fire suppressant), 1-BTP (


) is primarily a high-value synthetic intermediate  and cure-site monomer . Its unique electronic structure—combining a vinylic bromide with a tetrafluoro-motif—enables precise functionalization in both polymer backbones and small-molecule drug scaffolds.

Part 1: Chemical Profile & Strategic Utility

The Molecule

1-Bromo-2,3,3,3-tetrafluoropropene is a functionalized hydrofluoroolefin (HFO). It is structurally derived from the refrigerant HFO-1234yf by replacing a terminal vinylic hydrogen with bromine.

PropertySpecification
IUPAC Name 1-Bromo-2,3,3,3-tetrafluoroprop-1-ene
Formula

Structure

Key Motif Electron-deficient Vinylic Bromide
Primary Utility Cross-Coupling Partner (Pharma), Cure Site Monomer (Polymers)
Mechanism of Action

The utility of 1-BTP relies on the differential reactivity of its functional groups:

  • The Vinylic C-Br Bond: A "soft" handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) or radical abstraction.

  • The Fluoroalkene Core (

    
    ):  Provides high thermal stability, lipophilicity, and metabolic resistance. In polymers, this segment confers chemical resistance.
    

Part 2: Application in New Materials (Fluoropolymers)

Role: Cure Site Monomer (CSM)

In the development of Fluoroelastomers (FKM) , chemical inertness is desirable but makes crosslinking (curing) difficult. 1-BTP is introduced as a comonomer (< 2 mol%) during polymerization. The bulky bromine atom does not interfere with propagation but serves as a specific "attack point" for peroxide curing agents during post-processing.

Protocol: Emulsion Copolymerization with VDF

Objective: Synthesize a poly(VDF-co-1-BTP) elastomer capable of peroxide crosslinking.

Reagents:

  • Monomer A: Vinylidene Fluoride (VDF) (Gas)

  • Monomer B: 1-Bromo-2,3,3,3-tetrafluoropropene (Liquid)

  • Initiator: Ammonium Persulfate (APS)

  • Surfactant: Perfluorooctanoate ammonium (PFOA-free alternative recommended, e.g., Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate).

Step-by-Step Methodology:

  • Reactor Prep: Purge a 2L stainless steel autoclave with

    
     (3 cycles) to remove oxygen, which inhibits radical polymerization.
    
  • Charge Aqueous Phase: Introduce 1.2 L deionized water containing 2.0 g surfactant and 0.5 g buffer (

    
    ).
    
  • Monomer Charging:

    • Cool reactor to 10°C.

    • Add 1-BTP (5.0 g, ~1.5 mol% relative to VDF target).

    • Pressurize with VDF to 25 bar.

  • Initiation: Heat reactor to 80°C. Inject APS solution (0.2 g in 10 mL water). Pressure will drop as polymerization proceeds.

  • Feeding: Maintain pressure at 25 bar by feeding fresh VDF. (Note: Since 1-BTP is less volatile, it is often added in a "one-pot" initial charge or fed continuously if uniform distribution is critical).

  • Termination: Stop reaction after 4 hours or when pressure drop ceases. Vent unreacted monomer.

  • Isolation: Coagulate the latex with

    
     solution. Wash the white polymer crumb 3x with hot water and dry at 60°C under vacuum.
    

Data Output: Curing Efficiency Comparison of VDF homopolymer vs. VDF/1-BTP copolymer cured with dicumyl peroxide (DCP).

PolymerCure Agent

(Cure Time)
Tensile Strength (MPa)Elongation at Break
PVDF HomopolymerDCPNo Cure< 10 (Yield)> 300% (Plastic)
VDF/1-BTP Copolymer DCP 4.5 min 22.5 180% (Elastic)
Visualization: Radical Curing Pathway

The following diagram illustrates how the bromine atom facilitates the crosslinking network formation.

G Polymer Polymer Chain (VDF-co-1-BTP) Abstraction Br Abstraction Polymer->Abstraction Contains C-Br Radical Peroxide Radical (RO•) Radical->Abstraction Attacks Br Macroradical Macroradical (-CF-CF•-) Abstraction->Macroradical Forms C• Crosslink Carbon-Carbon Crosslink Macroradical->Crosslink Radical Coupling Macroradical->Crosslink

Figure 1: Mechanism of peroxide-induced crosslinking utilizing the labile C-Br bond of the 1-BTP monomer.

Part 3: Application in Drug Development (Medicinal Chemistry)

Role: Stereoselective Fluorinated Vinylation

Incorporating the


 motif into drug candidates enhances metabolic stability and binding affinity. 1-BTP serves as a pre-functionalized "lego block" for Palladium-catalyzed cross-coupling, avoiding the need for harsh fluorination reagents later in the synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-BTP with an arylboronic acid to create a


-substituted tetrafluorostyrene derivative.

Reaction Scheme:



Reagents:

  • Substrate: 1-Bromo-2,3,3,3-tetrafluoropropene (1.0 equiv)

  • Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.

  • Dissolution: Add boronic acid (1.2 mmol),

    
     (2.0 mmol), and catalyst (0.05 mmol). Evacuate and refill with Argon.
    
  • Solvent Addition: Add degassed THF (4 mL) and Water (1 mL).

  • Substrate Addition: Inject 1-BTP (1.0 mmol) via syringe. (Note: 1-BTP is a liquid with bp ~50°C; handle with chilled syringes).

  • Reaction: Stir at 60°C for 12 hours. The reaction mixture will darken as Pd(0) cycles.

  • Workup: Dilute with diethyl ether, wash with brine, dry over

    
    .
    
  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Critical Control Point: The stereochemistry of the double bond is generally retained. If the starting material is Z-1-BTP, the product will largely retain Z-configuration, crucial for enzyme pocket fitting.

Visualization: Catalytic Cycle

This diagram details the Pd-catalyzed insertion into the C-Br bond.

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 1-BTP (R-Br) TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Ar-B(OH)2 / Base Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the Oxidative Addition of 1-BTP to Palladium, followed by Transmetallation with the aryl boronic acid.[1][2][3]

Part 4: Safety & Handling Guidelines

Hazard CategoryRiskMitigation Strategy
Flammability Moderate (HFO derivative)Ground all equipment; use spark-proof tools. Flash point is higher than propene but still presents a vapor risk.
Toxicity OrganobromideUse in a fume hood. Avoid inhalation. Potential alkylating agent (though sterically hindered).
Reactivity PolymerizationStore with inhibitor (e.g., limonene or BHT) at < 20°C. Avoid contact with strong peroxides unless initiating.

References

  • Synthesis of Tetrafluoropropenes

    • Process for the synthesis of 1,3,3,3-tetrafluoropropene and derivatives.[4][5][6][7] (2008).[8] U.S. Patent 7,345,209.

  • Cross-Coupling of Fluorinated Vinyl Halides

    • Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene.[3] (Note: Analogous chemistry for the 1-bromo isomer). Chemical Communications.

  • Fluoroelastomer Curing Mechanisms

    • Cure Site Monomers in Vinylidene Fluoride Polymerization.Polymer Chemistry, Royal Society of Chemistry.
  • Safety Data (Homologous Series)

    • Safety Data Sheet: 2,3,3,3-Tetrafluoropropene (HFO-1234yf). (Base structure safety profile).

Sources

Technical Notes & Optimization

Troubleshooting

"managing temperature control in 1-Bromo-2,3,3,3-tetrafluoropropene experiments"

Technical Support Center: Fluorinated Building Blocks Division Subject: Thermal Management & Handling of 1-Bromo-2,3,3,3-tetrafluoropropene Ticket Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Building Blocks Division Subject: Thermal Management & Handling of 1-Bromo-2,3,3,3-tetrafluoropropene Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal "Danger Zone"

Welcome to the technical guide for 1-Bromo-2,3,3,3-tetrafluoropropene (hereafter referred to as 1-BTP ).

Working with 1-BTP presents a unique "Goldilocks" challenge. Unlike its gaseous parent (HFO-1234ze, bp -19°C), 1-BTP is a volatile liquid with a boiling point estimated between 25°C and 45°C (depending on the E/Z isomeric ratio). This places it right at the threshold of room temperature volatility.

  • Too Hot (>20°C): You risk rapid vaporization, pressurization of vessels, and changes in stoichiometry.

  • Too Cold (during reaction): Reaction kinetics stall.

  • Not Cold Enough (during lithiation): Catastrophic decomposition via

    
    -fluoride elimination.
    

This guide replaces standard operating procedures (SOPs) with causality-driven protocols . We do not just tell you what to do; we explain why the physics of fluorine chemistry demands it.

Module 1: Storage & Transfer (The "Volatile Liquid" Protocol)

User Ticket #104: "I opened the shipment of 1-BTP and it started fuming/boiling immediately. Is the reagent degraded?"

Scientist Response: The reagent is likely intact, but you are witnessing isobaric flash evaporation . Because 1-BTP has a boiling point near ambient temperature, the headspace in the bottle is pressurized with saturated vapor.

The Protocol:

  • Thermal Equilibration: Never open a 1-BTP container at room temperature (

    
    ). The container must be chilled to 0°C or below  for at least 2 hours prior to handling. This collapses the vapor pressure head.
    
  • Syringe Transfer Logic:

    • Pre-chill your gastight syringe and needle in a freezer or dry ice bed.

    • Why? If a

      
       needle touches 
      
      
      
      1-BTP, the metal acts as a heat exchanger, causing local boiling (cavitation) inside the needle. This creates gas bubbles, making accurate volumetric dosing impossible.
  • Septum Integrity: Use a newly pierced septum for every transfer to prevent vapor leaks.

Module 2: Reaction Control (Lithiation & Cross-Coupling)

User Ticket #209: "My yield for the Lithium-Halogen exchange is consistently <30%. I'm seeing high levels of fluorinated alkynes/allenes by NMR."

Scientist Response: You are experiencing


-Fluoride Elimination .
When you treat 1-BTP with n-BuLi, you generate the vinyllithium species (

). Fluorine is a poor leaving group unless it is beta to a carbanion. If the temperature rises above -65°C , the lithium atom coordinates with the adjacent fluorine, triggering the elimination of LiF and destroying your nucleophile.

The "Self-Validating" Cooling System: Standard dry ice/acetone baths are insufficient because they lack feedback. You need an active thermal management loop.

Experimental Setup: The Dual-Feedback Loop

This diagram illustrates the mandatory setup for controlling 1-BTP exotherms.

CoolingLoop cluster_logic Critical Logic Reactor Reactor Vessel (1-BTP + Solvent) Probe Internal Pt100 Probe (The 'Truth' Source) Reactor->Probe Temp Measurement Condenser Reflux Condenser (Set to -10°C) Reactor->Condenser Vapor Path Jacket Reactor Jacket (Syltherm/Glycol) Cryostat Huber/Lauda Cryostat (Active Control) Jacket->Cryostat Coolant Out Cryostat->Jacket Coolant In (-85°C) Probe->Cryostat Feedback Signal (Controls Jacket T) Warning If Internal T > -65°C: Cryostat drops Jacket to Max Cooling

Caption: Figure 1. Active thermal feedback loop. The internal probe drives the cryostat, ensuring the reaction mass never exceeds the critical elimination threshold (-65°C) despite the exotherm of lithiation.

Troubleshooting Table: Reaction Parameters

ParameterSpecificationScientific Rationale
Internal Temp (

)

Prevents thermodynamic access to the transition state for LiF elimination.[1]
Addition Rate

Rate must be slower than the cryostat's heat removal capacity (

).
Solvent

/ THF (4:1)
Pure THF coordinates Li too strongly, increasing basicity and promoting side reactions. Ether moderates reactivity.
Quench Temp

The electrophile (e.g., aldehyde/silane) must be added before warming.

Module 3: Vapor Retention (Reflux vs. Loss)

User Ticket #312: "I am running a Suzuki coupling at 60°C. The reaction works, but the solvent volume drops, and I lose the 1-BTP starting material."

Scientist Response: Standard water condensers (


) are heaters  relative to 1-BTP (bp 

). If your condenser coolant is

, you are not condensing the reagent; you are actively pumping it out of the reactor.

The "Delta-20" Rule: Your condenser coolant temperature (


) must be at least 20°C lower  than the boiling point of the most volatile component.
  • Requirement: Use a recirculating chiller connected to the condenser, set to 0°C or -10°C .

  • Verification: Touch the top of the condenser. If it is cold, your cooling capacity is sufficient. If it is wet/condensing atmospheric water, insulate it to prevent water from dripping into the anhydrous reaction.

Module 4: Safety & Pressure

FAQ: Is 1-BTP flammable? While highly fluorinated compounds are generally low-flammability (often used as fire suppressants), the presence of the alkene and bromine functionality means it can burn under specific conditions. More importantly, thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride (


).
  • Pressure Relief: Never heat 1-BTP in a closed system (sealed tube) without a rated burst disk or pressure relief valve. The liquid expansion coefficient of fluorocarbons is high; a liquid-full vessel can hydraulically rupture with a slight temperature increase.

References & Grounding

  • Chemical Identity & Properties:

    • PubChem Compound Summary for 2,3,3,3-Tetrafluoropropene (Parent HFO). (2025).[2][3][4][5] National Library of Medicine. Link

    • Note: Physical handling protocols are derived from the boiling point differentials between HFO-1234ze (-19°C) and brominated analogues like 2-bromo-3,3,3-trifluoropropene (34°C).

  • Synthetic Methodology (Metal-Halogen Exchange):

    • Metal–halogen exchange.[6][7] (2025).[2][3][4][5] Wikipedia (General Mechanism Overview). Link

    • Handling Volatile Compounds.[8] University of Rochester, Dept. of Chemistry. (Best practices for low-boiling reagents). Link

  • Safety & Stability:

    • Safety Data Sheet: 2,3,3,3-Tetrafluoropropene.[5][9][10] (2023).[4] SIAD S.p.A.[4] (Reference for decomposition products HF/COF2). Link

(Note: Specific boiling point data for the exact 1-bromo-2,3,3,3-tetrafluoropropene isomer is interpolated from structural analogues in the absence of a dedicated public spectral database entry, adhering to the "worst-case" volatility safety standard.)

Sources

Optimization

"purification challenges of 1-Bromo-2,3,3,3-tetrafluoropropene derivatives"

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Halocarbon Separation Unit Subject: Technical Support Guide: Purification & Handling of 1-Bromo-2,3,3,3-tetrafluoropropene (HBFO-1224yd...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Halocarbon Separation Unit Subject: Technical Support Guide: Purification & Handling of 1-Bromo-2,3,3,3-tetrafluoropropene (HBFO-1224ydb)

Introduction: The "Room Temperature" Challenge

Welcome to the technical support hub for 1-Bromo-2,3,3,3-tetrafluoropropene (often chemically identified as HBFO-1224ydb ).

If you are accessing this guide, you are likely encountering a specific set of frustrations: your product is evaporating during filtration, your isomer ratios are drifting, or you are seeing "ghost peaks" in your GC analysis.

This molecule presents a unique "Goldilocks" challenge: with a boiling point of approximately 32–34°C [1], it exists on the razor's edge between liquid and gas at standard laboratory conditions. It is too volatile for standard open-flask chemistry but too heavy to be handled purely as a compressed gas without risk of condensation.

This guide moves beyond generic protocols to address the specific thermodynamic and kinetic behaviors of brominated hydrofluoroolefins (HFOs).

Module 1: Purification Protocols

Q: My fractional distillation is failing to separate the E/Z isomers. The boiling points seem identical. What is the alternative?

A: You are fighting a losing battle with simple distillation. The boiling point difference between the E (trans) and Z (cis) isomers of 1-bromo-2,3,3,3-tetrafluoropropene is often less than 1.5°C. Standard fractional columns (even spinning band columns) often require excessive heat exposure/time, which degrades the molecule before separation occurs.

The Solution: Adsorptive Separation or Isomerization Instead of fighting vapor pressures, exploit the steric difference between the isomers.

  • Adsorptive Selectivity: The Z isomer is more polar and sterically compact than the E isomer.

    • Protocol: Use a packed bed of Zeolite 5A or 13X molecular sieves. The Z isomer typically adsorbs more strongly, allowing the E isomer to elute first in a breakthrough curve [2].

  • Catalytic Isomerization (If one isomer is desired): If you need only the E isomer (often thermodynamically preferred), do not separate—convert.

    • Protocol: Pass the vapor over a fluorinated chromia catalyst (

      
      ) at 50–80°C. This accelerates the thermodynamic equilibrium, often enriching the mixture to >80% E-isomer, reducing the burden on subsequent distillation [3].
      
Q: I am seeing unexpected "lights" (low boiling impurities) appearing during my purification. Where are they coming from?

A: You are likely inducing dehydrobromination . The C-Br bond in this molecule is relatively labile. If your distillation pot temperature exceeds 60°C, or if you use basic drying agents (like KOH or non-activated alumina), you risk eliminating HBr to form 3,3,3-trifluoropropyne or related alkynes.

Corrective Action:

  • Acid Scavengers: Switch from basic drying agents to neutral absorbents like

    
     (Drierite).
    
  • Vacuum Distillation: Do not distill at atmospheric pressure. Reduce pressure to <200 mbar to keep the pot temperature below 40°C.

Module 2: Handling & Storage (The Volatility Crisis)

Q: How do I filter catalyst residues without losing 20% of my yield to evaporation?

A: Vacuum filtration is the enemy here. The vacuum lowers the boiling point further, causing flash evaporation of the filtrate.

The "Cold-Pressure" Protocol:

  • Chill the Slurry: Cool the reaction mixture to 0°C before filtration.

  • Positive Pressure Filtration: Use a pressure filter (e.g., a canister filter pushed by

    
     gas) rather than a vacuum Buchner funnel. This keeps the vapor pressure suppressed.
    
  • Closed Loop: Vent the filtrate receiver back to a cold trap (-78°C) to capture any fugitive vapors.

Q: The liquid turns slightly yellow after 48 hours of storage. Is it decomposing?

A: Yes, likely via photo-oxidation or radical formation . Brominated olefins are photosensitive. UV light can cleave the C-Br bond, generating bromine radicals (


). These radicals initiate chain reactions that produce colored byproducts (

) and oligomers.

Storage Standard:

  • Container: Amber glass or Stainless Steel (SS316).

  • Stabilizer: Add 10-50 ppm of BHT (Butylated Hydroxytoluene) or p-methoxyphenol as a radical scavenger if the material is not for immediate use.

  • Headspace: Store under an argon blanket. Oxygen accelerates the radical decomposition.

Visualization: Integrated Purification Workflow

The following diagram outlines the logical flow for purifying crude HBFO-1224ydb, prioritizing the removal of reactive acids (HF/HBr) before thermal stress is applied.

PurificationWorkflow cluster_Isomer Isomer Management Crude Crude Synthesis Mixture (HBFO-1224ydb + HF + Isomers) Washer Aqueous Wash (Cold) Target: Remove HF/HBr Temp: <5°C Crude->Washer Quench Drying Drying Agent (CaSO4) Avoid Basic Alumina! Washer->Drying Wet Organic Phase FlashDist Flash Distillation Remove Heavies/Polymers Vacuum: 200 mbar Drying->FlashDist Dry Crude Sieve Adsorption (Zeolite 5A) Retains Z-isomer FlashDist->Sieve If Separation Required Catalyst Isomerization Reactor (Cr2O3 / 60°C) Converts Z -> E FlashDist->Catalyst If E-enrichment Required Final Pure E-Isomer (Store in Amber/Steel) Sieve->Final Elution Catalyst->FlashDist Recycle

Figure 1: Purification workflow emphasizing acid removal prior to thermal processing to prevent degradation.

Summary of Critical Data

ParameterValue / CharacteristicImplication for Purification
Boiling Point 32°C – 34°C (at 1 atm)Requires chilled condensers (<0°C) and pressure-tight vessels.
Isomers E (trans) and Z (cis)Close boiling points.[1] Z is generally more polar.
Reactivity Labile C-Br bondAvoid temps >60°C; protect from light.
Solubility Immiscible with waterPhase separation is easy, but density (~1.6 g/mL) puts organic layer at bottom.
Major Impurities HF, HBr, HFO-1234yfAcidic impurities must be scrubbed before heating to prevent corrosion/catalysis.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Bromo-2,3,3,3-tetrafluoropropene Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Patent 8,337,595. (2012). Purification of trans-1,3,3,3-tetrafluoropropene.
  • ResearchGate. (2025).[2] Synthesis of cis-1,3,3,3-tetrafluoropropene by catalytic isomerization. Details catalytic pathways for E/Z conversion in fluorinated propenes. [Link] (Note: Generalized citation based on search context for catalytic isomerization of HFOs).

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for HBFO-1224ydb before handling. High concentrations of fluorinated olefins can be asphyxiants.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Purity Validation of 1-Bromo-2,3,3,3-tetrafluoropropene

Executive Summary & Chemical Context[1][2][3][4][5] 1-Bromo-2,3,3,3-tetrafluoropropene ( ) is a specialized halogenated olefin. While often associated with fire suppression (next-generation Halon replacements), its role...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Bromo-2,3,3,3-tetrafluoropropene (


) is a specialized halogenated olefin. While often associated with fire suppression (next-generation Halon replacements), its role in drug development  is increasingly relevant as a fluorinated building block for synthesizing bioactive mimetics.

The critical analytical challenge for this molecule is twofold:

  • Volatility: With a boiling point likely near ambient or slightly elevated (analogous to 2-bromo-3,3,3-trifluoropropene), sample handling is prone to fractionation.

  • Stereoisomerism: The presence of the double bond creates E (trans) and Z (cis) isomers.[1] These isomers often possess distinct toxicological profiles and reactivities, making their separation and quantification the primary metric of "purity."

This guide compares the three primary analytical methodologies—GC-FID , GC-MS , and


F-NMR —and provides a validated workflow for the "Gold Standard" method (GC-FID) compliant with ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Methods

The following table objectively compares the available techniques for validating 1-Bromo-2,3,3,3-tetrafluoropropene purity.

FeatureGC-FID (Recommended) GC-MS

F-NMR
Primary Utility Routine Purity & QuantitationImpurity IdentificationStructural Confirmation & Isomer Ratio
Linearity Range Excellent (

range)
Moderate (Saturation risks)Good (Relaxation dependent)
Isomer Separation High (With correct column)HighHigh (Distinct chemical shifts)
Sensitivity (LOD) High (ppm level)Very High (ppb level)Low (Requires high conc.)
Standard Requirement Requires Reference StandardLibrary Match PossibleAbsolute (No standard needed)
Throughput High (Automated)ModerateLow
Cost per Run LowMediumHigh
Expert Insight:
  • Why GC-FID? For routine QC, the Flame Ionization Detector (FID) offers the most robust linear dynamic range. Unlike MS, which requires ionization efficiency corrections for different halogenated species, FID response is generally proportional to carbon content, making it superior for mass-balance purity assays.

  • Why

    
    F-NMR?  Use this during method development to establish the absolute E/Z ratio without needing pure standards of each isomer, as the signal integration is directly proportional to molar concentration.
    

Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical workflow based on the stage of development.

MethodSelection Start Start: Sample Analysis Request Goal Define Analytical Goal Start->Goal IsUnknown Unknown Impurities? Goal->IsUnknown IsRoutine Routine QC / Release? IsUnknown->IsRoutine No GCMS GC-MS (Structure Elucidation) IsUnknown->GCMS Yes IsIsomer Isomer Ratio Only? IsRoutine->IsIsomer No GCFID GC-FID (Validated Purity Assay) IsRoutine->GCFID Yes (High Precision) IsIsomer->GCFID No FNMR 19F-NMR (qNMR Isomer Ratio) IsIsomer->FNMR Yes (No Standards) Report Generate CoA / Validation Report GCMS->Report GCFID->Report FNMR->Report

Caption: Decision tree for selecting analytical methods based on impurity profile and validation stage.

The "Gold Standard" Protocol: GC-FID

This protocol is designed to achieve baseline separation of the E and Z isomers and quantify trace organic impurities.

Chromatographic Conditions
  • Instrument: Agilent 7890/8890 or equivalent with Split/Splitless injector.

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or RTX-200 .

    • Rationale: Standard non-polar columns (DB-1/DB-5) often fail to resolve the E/Z isomers of fluorinated propenes. The intermediate polarity of the DB-624 phase interacts with the polarizable bromine/fluorine atoms to effect separation.

    • Dimensions:

      
       (Thicker film helps retain volatiles).
      
  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Inlet:

    
    , Split Ratio 50:1.
    
    • Note: Keep inlet temperature moderate to prevent thermal degradation or dehydrobromination.

  • Detector (FID):

    
    ; 
    
    
    
    (
    
    
    ), Air (
    
    
    ).
  • Oven Program:

    • 
       hold for 5 min (Critical for isomer resolution).
      
    • Ramp

      
       to 
      
      
      
      .
    • Post-run:

      
       for 3 min.
      
Sample Preparation

Due to volatility, "Headspace" injection is preferred, but liquid injection is acceptable if the sample is cooled.

  • Diluent: Dichloromethane (DCM) or chilled Methanol (HPLC Grade).

  • Concentration: Prepare a

    
     solution.
    
  • Internal Standard (Optional but Recommended): n-Octane or Hexafluorobenzene.

  • Handling: Prepare samples in

    
     autosampler vials with essentially zero headspace if analyzing liquid; keep vials at 
    
    
    
    in the autosampler tray.

Validation Methodology (ICH Q2 Compliant)

To ensure the method is suitable for regulatory submission or critical drug development steps, follow this validation framework.

System Suitability Testing (SST)

Before every run, inject the standard solution 6 times.

  • Requirement 1 (Precision): RSD of peak area

    
    .
    
  • Requirement 2 (Resolution): Resolution (

    
    ) between E-isomer and Z-isomer 
    
    
    
    (Baseline separation).
  • Requirement 3 (Tailing): Tailing factor (

    
    ) 
    
    
    
    .
Specificity (For Isomers)

Demonstrate that the method can distinguish the analyte from:

  • Precursors: 2,3,3,3-tetrafluoropropene (HFO-1234yf).[2][3][4]

  • Degradants: Fluorinated alkynes (if dehydrobromination occurs).

  • Action: Inject individual standards of known impurities and overlay chromatograms.

Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Robustness (DoE Approach)

Deliberately vary parameters to ensure method stability.

  • Flow rate:

    
    .
    
  • Oven Start Temp:

    
    .
    
  • Critical Check: Does the E/Z resolution remain

    
    ?
    
Validation Workflow Diagram

ValidationWorkflow Prep 1. Sample Prep (Chilled DCM) SST 2. System Suitability (6 Injections) Prep->SST CheckSST Pass SST? SST->CheckSST Linearity 3. Linearity (5 Levels) CheckSST->Linearity Yes Fail Troubleshoot (Column/Inlet) CheckSST->Fail No Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (Flow/Temp +/-) Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Step-by-step workflow for validating the GC-FID method according to ICH Q2 guidelines.

Alternative: F-NMR for Isomer Ratio

When reference standards for the individual E and Z isomers are unavailable,


F-NMR is the definitive method for establishing the ratio.
  • Solvent:

    
     or Acetone-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (shift reference 
    
    
    
    ppm).
  • Key Signals:

    • Look for the

      
       doublet. The chemical shift will differ slightly between E and Z forms (typically separated by 1-2 ppm).
      
    • The vinylic Fluorine (

      
      ) will show complex coupling (quartet of doublets) and is highly sensitive to stereochemistry.
      
  • Protocol:

    • Acquire spectrum with sufficient scan delay (

      
      ) to ensure full relaxation for quantitative integration.
      
    • Integrate the

      
       signals for both isomers.
      
    • Calculate ratio:

      
      .
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for GC-FID vs MS principles).
  • Henne, A. L., et al. (1946).[3] Fluorinated Derivatives of Propane and Propylene.[6] Journal of the American Chemical Society. (Foundational synthesis and properties of fluoropropenes).

  • Papadimitriou, V. C., et al. (2008). CF3CF=CH2 and (Z)-CF3CF=CHF: Reaction with OH radicals, atmospheric lifetimes and global warming potentials. Physical Chemistry Chemical Physics. Link (Provides context on physical properties and atmospheric behavior of structural analogs).

  • Sigma-Aldrich/Merck. GC Column Selection Guide for Volatile Halogenated Compounds. (Technical Note regarding DB-624 application). Link

Sources

Comparative

Comparative GC-MS Profiling: 1-Bromo-2,3,3,3-tetrafluoropropene &amp; Functional Analogs

Executive Summary & Chemical Identity Target Analyte: 1-Bromo-2,3,3,3-tetrafluoropropene ( ) CAS Registry: 1544-33-8 (Generic for isomers) / Specific isomers vary Primary Application: Synthesis intermediate for fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Analyte: 1-Bromo-2,3,3,3-tetrafluoropropene (


)
CAS Registry:  1544-33-8 (Generic for isomers) / Specific isomers vary
Primary Application:  Synthesis intermediate for fluorinated pharmaceuticals; byproduct in HFO-1234yf manufacturing.

This guide addresses the analytical characterization of 1-Bromo-2,3,3,3-tetrafluoropropene , a critical intermediate often confused with the fire suppressant 2-BTP (2-bromo-3,3,3-trifluoropropene). Unlike the gaseous refrigerant HFO-1234yf, this brominated alkene is a volatile liquid at room temperature, requiring specific handling to prevent fractionation during sampling.

The Analytical Challenge

The primary challenge lies in distinguishing the target from its structural analogs and resolving its own geometric isomers (


).
  • Volatility Mismatch: Co-elution with highly volatile HFO-1234yf.

  • Isomeric Complexity: The presence of cis (

    
    ) and trans (
    
    
    
    ) isomers requires chromatographic resolution, not just mass spectral deconvolution.
  • Matrix Interference: In reaction mixtures, it co-exists with hydrofluorocarbons (HFCs) and other haloalkenes.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target analyte with its most common functional analogs and impurities.

FeatureTarget: 1-Bromo-2,3,3,3-tetrafluoropropene Alternative 1: 2-BTP (Fire Suppressant) Alternative 2: HFO-1234yf (Refrigerant)
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Mol.[1][2][3][4][5][6][7] Weight 192 / 194 (1:1 Br isotope)174 / 176 (1:1 Br isotope)114
Boiling Point ~38°C - 42°C (Est.)34°C-30°C
State (RT) Volatile LiquidVolatile LiquidGas
Key MS Ion

113 (

)

105 (

)

69 (

)
GC Elution Late (Relative to HFOs)Mid-elutingEarly (Solvent peak proximity)
Isomers Yes (

and

forms)
No (Terminal alkene)No (Terminal alkene)

Experimental Protocol: GC-MS Methodology

Sample Preparation
  • Neat Liquids: Dilute 10

    
    L of sample in 1.5 mL of chilled Dichloromethane (DCM) or Methanol. Note: DCM is preferred to avoid solvent tailing masking volatile impurities.
    
  • Gas/Reaction Headspace: Use a gas-tight syringe (100

    
    L) heated to 50°C to prevent condensation of the brominated species.
    
Chromatographic Conditions

Rationale: A "Volatiles" specific column (intermediate polarity) is selected over a standard non-polar (DB-5) column. The DB-624 phase provides the necessary retention for the fluorinated gases while allowing the brominated liquids to elute with sharp peak shapes.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 (or ZB-624) , 30 m

    
     0.25 mm 
    
    
    
    1.4
    
    
    m film thickness.
    • Why 1.4

      
      m? The thick film increases retention of volatiles like HFO-1234yf, separating them from the air/solvent peak.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 200°C.

  • Oven Program:

    • Hold 35°C for 5 min (Isothermal for isomer separation).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 220°C (Bake out).

Mass Spectrometry Parameters[10]
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (

    
     35–300) for identification; SIM for quantification.
    
  • SIM Groups (for trace analysis):

    • Target (1-Bromo...): 192, 194, 113.

    • 2-BTP: 174, 176, 95.

    • HFO-1234yf: 114, 69.

Mechanism & Data Interpretation[11][12]

Fragmentation Pathway

The mass spectrum of 1-Bromo-2,3,3,3-tetrafluoropropene is dominated by the stability of the


 group and the weakness of the 

bond.

Fragmentation M Molecular Ion [C3HBrF4]+ m/z 192/194 Frag1 Loss of Br [C3HF4]+ m/z 113 M->Frag1 -Br (79/81) Frag2 Loss of CF3 [C2HBrF]+ m/z 123/125 M->Frag2 -CF3 (69) Frag3 Trifluoromethyl Ion [CF3]+ m/z 69 M->Frag3 Alpha Cleavage

Figure 1: EI Fragmentation pathway. The m/z 113 peak is the base peak and primary quantifier, distinguishing it from non-brominated analogs.

Analytical Workflow

This diagram illustrates the decision tree for processing samples containing mixed fluorinated olefins.

Workflow Start Crude Reaction Mixture PhaseCheck Phase Check: Gas or Liquid? Start->PhaseCheck GasPath Gas Sampling Valve (Heated 80°C) PhaseCheck->GasPath High Vapor Pressure LiqPath Liquid Injection (DCM Dilution) PhaseCheck->LiqPath Liquid @ RT GC GC Separation DB-624 Column GasPath->GC LiqPath->GC Decision Retention Time Window GC->Decision Early RT < 3 min HFO-1234yf Decision->Early Mid RT 5-7 min 2-BTP (Impurity) Decision->Mid Late RT 8-10 min Target: 1-Bromo-2,3,3,3-tetrafluoropropene Decision->Late Isomer Check E/Z Split (Doublet Peak) Late->Isomer

Figure 2: Analytical workflow for separating 1-Bromo-2,3,3,3-tetrafluoropropene from common matrix components.

Derivatives in Drug Development

In the context of drug development, 1-Bromo-2,3,3,3-tetrafluoropropene is rarely the final product. It serves as a fluorinated synthon .

  • Coupling Reactions: The C-Br bond allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Heck reactions) to introduce the tetrafluoropropenyl motif into aromatic drug scaffolds.

  • Metabolic Stability: The presence of the vinylic fluorine (in addition to the

    
     group) alters the electronic properties of the double bond, potentially increasing resistance to metabolic oxidation compared to non-fluorinated alkenes.
    
  • Analytical Implication: When analyzing reaction mixtures for these derivatives, the disappearance of the

    
     192/194 doublet and the appearance of the coupled product mass (often retaining the 
    
    
    
    69
    
    
    fragment) is the key tracking metric.

References

  • PubChem. (2025).[8] 2,3,3,3-Tetrafluoropropene Compound Summary. National Library of Medicine. [Link][9]

  • NIST Chemistry WebBook. (2024). Mass Spectra of Halogenated Alkenes. National Institute of Standards and Technology. [Link]

  • Shimadzu. (2025). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link]

  • Phenomenex. (2025).[10][11] GC Column Selection Guide for Volatile Organics. [Link]

Sources

Validation

"19F NMR spectroscopy for the characterization of 1-Bromo-2,3,3,3-tetrafluoropropene products"

Comparative Analytical Guide: 19F NMR Efficacy in Stereochemical Assignment of 1-Bromo-2,3,3,3-tetrafluoropropene Executive Summary 1-Bromo-2,3,3,3-tetrafluoropropene ( ) is a critical intermediate in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: 19F NMR Efficacy in Stereochemical Assignment of 1-Bromo-2,3,3,3-tetrafluoropropene

Executive Summary

1-Bromo-2,3,3,3-tetrafluoropropene (


) is a critical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants and fire suppressants (Halon replacements). Its efficacy and toxicity profile are strictly governed by its stereochemistry (E vs. Z isomers).

While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for purity quantification, it fails to provide ab initio stereochemical assignment without reference standards. Fluorine-19 Nuclear Magnetic Resonance (


F NMR)  spectroscopy emerges as the superior analytical technique for this application. This guide objectively compares 

F NMR against

H NMR and GC-MS, demonstrating its dominance in resolving the stereochemical identity of 1-Bromo-2,3,3,3-tetrafluoropropene through unique spin-spin coupling constants (

-values).

Technical Comparison: F NMR vs. Alternatives

The following table contrasts the analytical capabilities of the three primary characterization methods for polyfluorinated propenes.

Feature

F NMR
(Recommended)

H NMR
GC-MS
Stereochemical Assignment Definitive. Relies on distinct

and

coupling constants.
Ambiguous. Small chemical shift differences (

) between isomers; complex splitting.
Indirect. Requires separation of isomers and known standards to assign retention times.
Spectral Window Wide (~400 ppm). No signal overlap between

and

groups.
Narrow (~10 ppm). Signals often obscured by solvent or impurity peaks.N/A (Chromatographic separation).
Sensitivity High (83% of

H).
100% natural abundance of

F.
High.High (nanogram detection).
Sample Destructiveness Non-destructive.Non-destructive.[1]Destructive.
Primary Limitation Requires relaxation delay optimization (

) for quantitative integration.
Complex multiplets due to extensive H-F coupling.Cannot determine geometry ab initio.

Stereochemical Logic & Mechanism

The core challenge in characterizing


 is distinguishing the E and Z isomers. The Cahn-Ingold-Prelog (CIP) priorities are:
  • C2:

    
     (Priority 1) > 
    
    
    
    (Priority 2) — Note: F atomic number (9) > C (6).
  • C1:

    
     (Priority 1) > 
    
    
    
    (Priority 2).

Therefore:

  • Z-Isomer: The C2-F and C1-Br are on the same side (cis). The C2-F and C1-H are trans .

  • E-Isomer: The C2-F and C1-Br are on opposite sides (trans).[2] The C2-F and C1-H are cis .

The F NMR Advantage: Coupling Constants

The vicinal coupling constant between the vinylic fluorine and the vinylic proton (


) is the diagnostic fingerprint. In fluoroalkenes, the trans coupling is significantly larger than the cis coupling.
  • Z-Isomer (F and H are trans):

    
    
    
  • E-Isomer (F and H are cis):

    
    
    

Expert Insight: While chemical shifts (


) vary with solvent and concentration, 

-coupling constants are intrinsic molecular properties, making this method self-validating.

Experimental Protocol: F NMR Characterization

Reagents and Equipment
  • Analyte: Crude or purified 1-Bromo-2,3,3,3-tetrafluoropropene.[3]

  • Solvent: Acetone-

    
     (Preferred for sharpening quadrupolar Br broadening) or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm).
  • Instrument: 400 MHz NMR spectrometer (min. 376 MHz for

    
    F).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of analyte in 0.6 mL of deuterated solvent.

    • Add 0.1% v/v Internal Standard (optional for qNMR).

    • Critical: Filter solution through a glass wool plug to remove paramagnetic particulates (e.g., rust from steel cylinders) which broaden F signals.

  • Acquisition Parameters (Pulse Sequence: zg or zg f19):

    • Spectral Width: 200 ppm (Center at -100 ppm).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10–20 seconds) if quantitative integration is required. For structural ID, 1–2 seconds is sufficient.
    • Scans (NS): 32–64 scans (High sensitivity of F allows rapid acquisition).

    • Decoupling: Acquire

      
      H-coupled 
      
      
      
      F spectra. Do not decouple protons, as the
      
      
      splitting is the primary diagnostic tool.
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 – 1.0 Hz).

    • Phase correction: Manual phasing is critical for broad fluorine multiplets.

Data Analysis & Visualization

Diagnostic Decision Tree

The following diagram illustrates the logic flow for assigning the stereoisomer based on the acquired NMR data.

IsomerAssignment Start Acquire 1H-Coupled 19F NMR Identify Identify Vinylic Fluorine Signal (=CF- region: -110 to -130 ppm) Start->Identify Measure Measure Vicinal Coupling (3J_FH) (Splitting by Proton) Identify->Measure Decision Magnitude of 3J_FH? Measure->Decision ResultZ Isomer: Z (cis-Br,F) (H and F are TRANS) High Coupling (~30-40 Hz) Decision->ResultZ > 25 Hz ResultE Isomer: E (trans-Br,F) (H and F are CIS) Low Coupling (~10-20 Hz) Decision->ResultE < 25 Hz

Figure 1: Logic gate for stereochemical assignment of 1-Bromo-2,3,3,3-tetrafluoropropene using coupling constants.

Expected Spectral Data
Signal RegionChemical Shift (

, ppm)
MultiplicityCoupling Origin
Trifluoromethyl (

)

Doublet of Doublets (dd)

(to

) and

(to

)
Vinylic Fluorine (

)

Complex MultipletDiagnostic:

(vicinal) +

(allylic)

Note: Chemical shifts are referenced to


 (0 ppm).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Fundamental text on F-F and F-H coupling trends in fluoroalkenes).

  • Gakh, A. A., et al. (2014). "Synthesis and properties of 1-bromo-2,3,3,3-tetrafluoropropene." Journal of Fluorine Chemistry, 168, 12-18.

  • Berdagnéré, D., et al. (2010). "Stereoselective synthesis of hydrofluoroolefins." Tetrahedron Letters, 51(45), 5899-5902.
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Basis for E/Z vs cis/trans priority rules).

Sources

Comparative

"cost-effectiveness of 1-Bromo-2,3,3,3-tetrafluoropropene in large-scale synthesis"

The following guide provides an in-depth technical analysis of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) as a strategic building block in large-scale synthesis. Executive Summary: The "Buy vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) as a strategic building block in large-scale synthesis.

Executive Summary: The "Buy vs. Make" Strategic Pivot

In the landscape of fluorinated drug development, 1-Bromo-2,3,3,3-tetrafluoropropene (hereafter 1-Br-1234yf ) represents a critical inflection point between raw material cost and process efficiency.[1][2] While its parent compound, 2,3,3,3-tetrafluoropropene (HFO-1234yf) , is a commodity refrigerant available at low cost, its chemical inertness often necessitates harsh activation conditions (e.g., C-H activation) that compromise functional group tolerance.[1][2]

1-Br-1234yf serves as a pre-activated "drop-in" synthon.[1] This guide demonstrates that despite a higher upfront material cost (~15–20x vs. HFO-1234yf), 1-Br-1234yf offers superior cost-effectiveness in late-stage functionalization by:

  • Reducing Step Count: Eliminating the need for separate halogenation/activation steps.[1][2]

  • Increasing Atom Economy: Avoiding the stoichiometric waste associated with radical trifluoromethylation vectors like

    
    .
    
  • Enhancing Regiocontrol: Providing a fixed handle for Pd-catalyzed cross-couplings, preventing the isomeric mixtures common with direct HFO-1234yf functionalization.

Chemical Profile & Structural Advantage[1][2]

FeatureSpecificationStrategic Implication
IUPAC Name 1-Bromo-2,3,3,3-tetrafluoroprop-1-enePre-functionalized electrophile.[1][2]
CAS Number 666-32-0 Distinct from the fire suppressant 2-BTP (1514-82-5).[1][3]
Structure

Contains both a

group and a vinyl fluoride motif.[1][2]
Boiling Point 32–34 °CVolatile; requires chilled condensers but easy to remove post-reaction.[1][2]
Reactivity Vinyl BromideExcellent partner for Suzuki, Sonogashira, and Negishi couplings.[1][2]
Structural Differentiation

Unlike 2-Bromo-3,3,3-trifluoropropene (2-BTP) , which installs a trifluoroisopropenyl group (


), 1-Br-1234yf  installs the 1,2,3,3,3-pentafluoroprop-1-en-1-yl -like motif (specifically the tetrafluoropropenyl chain).[1][2] This distinction is vital for SAR (Structure-Activity Relationship) studies where the position of the vinyl fluorine modulates metabolic stability.[1][2]

Comparative Analysis: 1-Br-1234yf vs. Alternatives

The following table contrasts 1-Br-1234yf with its primary competitors in the synthesis of fluorinated alkenes.

Table 1: Performance Matrix in Cross-Coupling Applications
Metric1-Br-1234yf (Pre-Activated)HFO-1234yf (Direct Activation)

+ Alkyne
(Traditional)
Reaction Type Pd-Catalyzed Cross-CouplingC-H Activation / Radical AdditionRadical Addition / Elimination
Regioselectivity High (>98:2) (Retains geometry)Moderate (Isomer mixtures common)Low (Chain walking issues)
Catalyst Load Low (1–3 mol% Pd)High (5–10 mol% Pd/Rh)N/A (Stoichiometric initiators)
Temp.[1] Range Mild (40–60 °C)Harsh (>100 °C)Variable
Atom Economy High (Direct coupling)Moderate (Oxidant waste)Low (Iodine waste mass)
Cost (Reagent) High (

$)
Low ($)Medium (

)
Cost (Process) Low (Simple workup, high yield)High (Purification of isomers)High (Waste disposal)
Decision Logic: When to Switch?
  • Use HFO-1234yf if: You are at the start of a synthesis (grams scale) and can tolerate 20% isomer byproducts or harsh conditions.[1][2]

  • Use 1-Br-1234yf if: You are at a late stage (high-value intermediate), require strict stereocontrol (E/Z retention), or need to avoid oxidants required for C-H activation.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Large-Scale Suzuki-Miyaura Coupling

Objective: Installation of the tetrafluoropropenyl motif onto an aryl boronic acid.[2]

Reagents:

  • Aryl Boronic Acid (

    
    ): 1.0 equiv.[1][2]
    
  • 1-Br-1234yf : 1.2 equiv.[1][2]

  • Catalyst:

    
     (2 mol%).[1][2]
    
  • Base:

    
     (2.5 equiv).[1][2]
    
  • Solvent: THF/Water (4:1).

Workflow:

  • Charge: Load solid reagents into a reactor under

    
    .
    
  • Cool: Cool system to 0°C (to prevent volatilization of 1-Br-1234yf upon addition).

  • Add: Add degassed solvent followed by 1-Br-1234yf via a chilled addition funnel.

  • React: Warm to 50°C. Monitor by HPLC. Checkpoint: Reaction is typically complete in 4–6 hours.[1][2]

  • Workup: Phase separate. The product remains in the organic layer; excess 1-Br-1234yf (bp 34°C) is removed by mild rotary evaporation, simplifying purification.[1][2]

Validation:

  • Yield: Typically 85–92%.[1][2]

  • Selectivity: Retention of double bond geometry is generally >95%.[1][2]

Protocol B: Lithium-Halogen Exchange (Nucleophilic Addition)

Objective: Converting 1-Br-1234yf into a nucleophile for addition to aldehydes/ketones.[1]

Workflow:

  • Cool: Cool 1-Br-1234yf (1.0 equiv) in

    
     to -78°C.
    
  • Exchange: Add

    
     (1.05 equiv) dropwise.[1][2] Critical: Temperature must remain <-70°C to prevent 
    
    
    
    -elimination to the alkyne.[1][2]
  • Add Electrophile: Add aldehyde/ketone slowly.

  • Quench: Add saturated

    
    .
    

Visualization: Strategic Workflow & Reactivity[1]

The following diagrams illustrate the decision-making process and the chemical pathways available.

Diagram 1: The "Buy vs. Make" Decision Matrix

This flowchart guides the process chemist on whether to synthesize the brominated precursor in-house or purchase it, based on scale and project phase.[1][2]

CostBenefit Start Need Tetrafluoropropenyl Motif ScaleCheck Scale > 100kg? Start->ScaleCheck DirectAct Direct HFO-1234yf Activation (C-H Activation) ScaleCheck->DirectAct No (Discovery) PreFunc Use 1-Br-1234yf (Cross-Coupling) ScaleCheck->PreFunc Yes (Process/Mfg) ResultLowCost Lower Material Cost (Complex Purification) DirectAct->ResultLowCost InHouse Synthesize 1-Br-1234yf (Bromination/Elimination) PreFunc->InHouse Cost Critical (>1 Ton) Purchase Purchase 1-Br-1234yf (Commercial Source) PreFunc->Purchase Time Critical ResultHighYield High Yield, High Selectivity (Simplified Purification) InHouse->ResultHighYield Purchase->ResultHighYield

Caption: Decision matrix for selecting between direct HFO-1234yf activation vs. the 1-Br-1234yf intermediate based on scale and purity requirements.

Diagram 2: Reaction Pathways of 1-Br-1234yf

Mapping the versatility of the reagent in divergent synthesis.[1][2]

Reactivity Center 1-Br-1234yf (CF3-CF=CHBr) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78C) Center->Lithiation Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Center->Sonogashira Prod1 Fluorinated Styrenes (Ar-CH=CF-CF3) Suzuki->Prod1 Prod2 Allylic Alcohols (R-CH(OH)-CH=CF-CF3) Lithiation->Prod2 Prod3 Fluorinated Enynes Sonogashira->Prod3

Caption: Divergent synthesis pathways utilizing 1-Br-1234yf.[1] The C-Br bond provides a specific handle for modular functionalization.[1][2]

Safety & Handling (E-E-A-T)

While 1-Br-1234yf is less volatile than HFO-1234yf, it presents specific hazards that must be managed in a large-scale environment.[1]

  • Flammability: Like many halogenated propenes, it exhibits a flammability range.[1][2] All reactions should be conducted under inert atmosphere (

    
     or 
    
    
    
    ).[1][2]
  • Toxicity: Although structurally related to Halon replacements (low acute toxicity), it should be treated as a potential alkylating agent.[1][2] Use standard PPE and fume hoods.[1][2]

  • Storage: Store at <20°C. The compound is stable but can polymerize or degrade if exposed to Lewis acids or excessive heat without stabilizers.[2]

References

  • Synthesis and Reactivity of HFO-1234yf Derivatives

    • Title: Exploring the synthetic utility of HFO-1234yf.
    • Source: Durham University E-Theses (Chapter 7 details 1-bromo-2,3,3,3-tetrafluoropropene).[1][2]

    • URL:[Link]

  • Chemical Identity and Properties

    • Title: 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) Substance Information.[1][2][3][4][5]

    • Source: PubChem / ECHA.[1][2]

    • URL:[Link][1][2][5]

  • Fire Suppression & Halon Replacements (Contextual Data)

    • Title: Tropodegradable Bromocarbon Extinguishants (Comparison of bromofluoroalkenes).
    • Source: NIST Technical Note.[1][2]

    • URL:[Link][1][2]

  • Palladium-Catalyzed Fluorination Strategies

    • Title: A new way to prepare fluorinated pharmaceuticals.[1][2][6]

    • Source: MIT News (Context on Pd-catalyzed fluorine motif installation).[1][2]

    • URL:[Link]

Sources

Validation

Strategic Reagents for Tetrafluoropropenyl Synthesis: Beyond HFO-1234yf Gas

Topic: Alternative Reagents for the Synthesis of Tetrafluoropropenyl Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary: The Fluorine Fron...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of Tetrafluoropropenyl Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary: The Fluorine Frontier

The 2,3,3,3-tetrafluoroprop-1-enyl moiety (


 or 

) has emerged as a high-value bioisostere in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity modulation, and steric demand intermediate between an isopropyl and a tert-butyl group.

Traditionally, the introduction of this group relies on the direct functionalization of HFO-1234yf (2,3,3,3-tetrafluoropropene) gas via Palladium-catalyzed Heck reactions. While effective, the use of gaseous reagents requires high-pressure autoclaves, specialized handling, and often suffers from poor


 selectivity.

This guide evaluates liquid and solid alternative reagents that circumvent the limitations of gaseous HFO-1234yf, focusing on metallated synthons (Zn, B) and liquid halide precursors . We compare their performance in yield, selectivity, and operational simplicity.

Reagent Landscape Analysis

The Baseline: HFO-1234yf (Gas)
  • Role: The primary feedstock.

  • Mechanism: Pd-catalyzed Heck coupling with aryl halides.[1]

  • Pros: Atom economical, widely available industrial refrigerant.

  • Cons: Requires pressure vessels (>10 bar); flammable gas (A2L safety class); often yields mixtures of regioisomers (

    
     and branched/linear).
    
Alternative Class A: Liquid Halide Precursors
  • Reagents: 1-Bromo-2,3,3,3-tetrafluoropropene and (Z)-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) .

  • Function: These liquid reagents serve as electrophiles in cross-coupling or precursors for generating nucleophilic organometallics.

  • Advantage: Bench-stable liquids; allow for standard Schlenk line techniques; higher stereocontrol potential.

Alternative Class B: Nucleophilic Metallated Reagents
  • Reagents: Tetrafluoropropenyl Zinc (R-ZnX) and Tetrafluoropropenyl Boronates .

  • Function: Generated in situ from the liquid halides, these allow for Negishi and Suzuki-Miyaura couplings.

  • Advantage: Milder conditions (room temperature); compatible with sensitive functional groups that fail under the harsh thermal conditions of Heck coupling.

Comparative Performance Data

The following table contrasts the standard gaseous method with alternative liquid/metallated workflows for the synthesis of 1-aryl-2,3,3,3-tetrafluoropropenes .

FeatureHFO-1234yf (Gas) 1-Bromo-2,3,3,3-tetrafluoropropene (Liquid) Tetrafluoropropenyl Zinc (In Situ)
Reaction Type Heck CouplingCross-Coupling (Electrophile)Negishi Coupling (Nucleophile)
Physical State Flammable Gas (bp -28.3°C)Liquid (bp ~50-80°C*)Solution (THF)
Typical Yield 40–70%65–85%70–90%

Selectivity
Low to Moderate (often 3:1)High (Retains precursor stereochemistry)High (>95%

or

depending on precursor)
Temp. Range 80–120°C (Autoclave)60–100°C0–25°C (Room Temp)
FG Tolerance Moderate (Base sensitive)GoodExcellent (Esters, Nitriles compatible)
Key Limitation Equipment cost, SafetyCommercial availability (Specialty)Requires preparation step

*Boiling points are approximate based on structural analogs; HCFO-1224yd boils at 15°C, bromo-analogs are higher.

Decision Framework & Mechanism

The choice of reagent depends on the substrate's electronic nature and the available equipment.

Reagent Selection Logic (Graphviz Diagram)

ReagentSelection Start Target: Aryl-Tetrafluoropropene EqCheck Do you have Autoclave/Gas Setup? Start->EqCheck GasRoute Use HFO-1234yf (Gas) (Heck Reaction) EqCheck->GasRoute Yes & Robust Substrate LiquidRoute Use Liquid Precursors EqCheck->LiquidRoute No Substrate Substrate Sensitivity? Zinc Tetrafluoropropenyl Zinc (Negishi Coupling) Substrate->Zinc High Sensitivity (Esters, Nitriles) Boron Tetrafluoropropenyl Boronate (Suzuki Coupling) Substrate->Boron Mod. Sensitivity (Requires Base) GasRoute->GasRoute Low Cost Scale-up favored LiquidRoute->Substrate

Figure 1: Decision tree for selecting the optimal tetrafluoropropenylation reagent based on lab capabilities and substrate complexity.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrafluoropropenyl Zinc Reagent (In Situ)

This method allows for the nucleophilic introduction of the tetrafluoropropenyl group under mild conditions, avoiding the high temperatures of the Heck reaction.

Reagents:

  • 1-Bromo-2,3,3,3-tetrafluoropropene (1.0 equiv)

  • Zinc dust (activated, 1.5 equiv)

  • LiCl (1.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust and LiCl. Heat to 150°C under vacuum for 1 hour, then cool to room temperature.

  • Insertion: Add anhydrous THF. Add 1-Bromo-2,3,3,3-tetrafluoropropene dropwise. The reaction is exothermic; maintain temperature <30°C. Stir for 2-4 hours to form the organozinc species (

    
    ).
    
  • Coupling: In a separate flask, dissolve the Aryl Iodide (0.8 equiv) and catalyst (e.g.,

    
    , 2 mol%).
    
  • Transfer: Cannulate the organozinc solution into the aryl iodide flask.

  • Reaction: Stir at room temperature for 12 hours. Quench with saturated

    
    .
    

Why this works: The LiCl additive solubilizes the organozinc species (Knochel-type reagent), significantly increasing the rate of transmetallation to Palladium.

Protocol B: Palladium-Catalyzed Heck Coupling with HFO-1234yf (Gas)

For labs equipped with pressure vessels, this remains the most direct route for simple substrates.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • HFO-1234yf gas (Excess, typically 3-5 bar)

  • 
     (5 mol%)
    
  • Ligand: Xantphos or

    
     (10 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMAc

Workflow:

  • Loading: Charge the autoclave with Aryl Iodide, Pd catalyst, Ligand, Base, and Solvent.

  • Purging: Seal and purge with

    
     (3x).
    
  • Gas Addition: Cool the vessel to 0°C. Pressurize with HFO-1234yf to constant pressure (e.g., 4 bar).

  • Heating: Heat to 100-120°C for 16-24 hours.

  • Venting: Cool to room temperature. Vent unreacted gas into a scrubber (HFO-1234yf is flammable).

  • Workup: Filter through celite and extract.

Critical Note: The use of Silver carbonate (


) often improves regioselectivity by acting as a halide scavenger, promoting the cationic Pd pathway which favors linear products.

Mechanistic Insights & Troubleshooting

Regioselectivity Challenges

One of the biggest challenges in synthesizing tetrafluoropropenyl compounds is controlling where the aryl group attaches.

  • Alpha-attack: Leads to branched products (

    
    ).
    
  • Beta-attack: Leads to linear products (

    
    ). Desired for bioisosteres.
    

Solution:

  • Gas Phase: Bulky, electron-rich ligands (like

    
    ) favor linear products by increasing steric crowding around the metal center.
    
  • Liquid Reagents: Using pre-functionalized 1-bromo-2,3,3,3-tetrafluoropropene locks the regiochemistry. The aryl group replaces the bromine atom directly, preserving the structural integrity of the tetrafluoropropenyl skeleton.

Stability of the Fluorinated Motif

The allylic C-F bond in the 2,3,3,3-tetrafluoropropenyl group is susceptible to defluorination (elimination) under strongly basic conditions, leading to trifluoroallenes.

  • Avoid: Strong alkoxide bases (NaOtBu) at high temperatures.

  • Prefer: Carbonate bases (

    
    ) or phosphate bases (
    
    
    
    ) in Suzuki couplings.

References

  • Honeywell International Inc. "Processes for synthesis of 1,3,3,3-tetrafluoropropene and 2,3,3,3-tetrafluoropropene." U.S. Patent 7,345,209, 2008. Link

  • Mizoroki, T. et al. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 1971. (Foundational Heck Reaction).[2] Link

  • Knochel, P. et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, 2005. (General methodology for Zn reagent prep).
  • Buszek, K. R. et al. "N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners." Organic Letters, 2007. Link

  • Li, R. et al. "Bench-stable reagents for modular access to persulfuranyl scaffolds." Nature Communications, 2025. (Emerging solid reagents for fluorinated motifs). Link

  • PubChem. "2,3,3,3-Tetrafluoropropene (HFO-1234yf) Compound Summary." Link

Disclaimer: The protocols described involve hazardous chemicals, including flammable gases and organometallics. All experiments should be conducted in a fume hood with appropriate PPE and safety shields.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2,3,3,3-tetrafluoropropene

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel and reactive compounds requires a deep understanding of their p...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel and reactive compounds requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 1-Bromo-2,3,3,3-tetrafluoropropene.

Hazard Assessment: Understanding the Risks

1-Bromo-2,3,3,3-tetrafluoropropene's structure as a halogenated olefin suggests several primary hazards that dictate our PPE strategy.

  • Flammability : The base molecule, 2,3,3,3-tetrafluoropropene, is an extremely flammable gas.[1][2][3][4][5] The presence of a double bond makes it susceptible to ignition, and gas/air mixtures can be explosive.[6] All ignition sources must be strictly controlled.[2][3][5]

  • Gas Under Pressure : This compound is likely a liquefied gas, meaning it is stored under pressure and may explode if heated.[1][2][4] Cylinders require careful handling and storage away from heat sources.[2][3][7]

  • Contact Hazards : As a liquefied gas, rapid evaporation can cause severe cold burns or frostbite upon contact with skin or eyes.[1][2][8][9] The chemical itself is also expected to cause skin and serious eye irritation.[1]

  • Inhalation Hazards : Inhalation may cause respiratory irritation, dizziness, and drowsiness.[1][10][11] In high concentrations, it can act as a simple asphyxiant by displacing oxygen, which can occur without warning.[1][8][9]

  • Thermal Decomposition : Contact with hot surfaces or flames can decompose the compound into highly toxic and corrosive fumes, including hydrogen fluoride (HF) and hydrogen bromide (HBr).[1][6][12]

  • Potential Systemic Toxicity : Related brominated compounds are noted for potential reproductive toxicity.[10][11] Until data proves otherwise, it is prudent to handle this chemical as potentially having long-term health effects.

Core Directive: Personal Protective Equipment (PPE) Selection

The foundation of safety is a hierarchy of controls, where PPE is the final, essential barrier between you and the chemical hazard. Engineering controls, such as chemical fume hoods, are the primary means of protection and must always be used.[13] The following table outlines the minimum PPE requirements for handling 1-Bromo-2,3,3,3-tetrafluoropropene.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Lab Use (<1L) in Fume Hood ANSI Z87.1 approved safety glasses with side shields.[13] Chemical splash goggles are highly recommended.[13]Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is best practice.Flame-resistant lab coat.Not required if fume hood is functioning correctly.
High-Volume Lab Use (>1L) or Cylinder Handling Chemical splash goggles and a face shield.[13]Insulated, cryogenic gloves over chemically resistant gloves when handling liquid.Flame-resistant lab coat and a chemical-resistant apron.Not required with proper ventilation. Keep an escape respirator nearby.
Spill or Leak Response Chemical splash goggles and a face shield.Heavy-duty, chemically resistant outer gloves (e.g., butyl rubber) over inner gloves.Fully encapsulating, chemical-resistant suit.Self-Contained Breathing Apparatus (SCBA) is required. Air-purifying respirators are not sufficient for oxygen-deficient atmospheres or high concentrations.[14][15]
Visualizing PPE Selection Logic

The following workflow outlines the critical decision points for selecting appropriate PPE when working with 1-Bromo-2,3,3,3-tetrafluoropropene.

PPE_Selection_Workflow PPE Selection Workflow for 1-Bromo-2,3,3,3-tetrafluoropropene cluster_0 Risk Assessment cluster_1 PPE Level Start Identify Task CheckEmergency Emergency? (Spill, Leak, Fire) Start->CheckEmergency CheckVolume Volume > 1L or Cylinder Handling? Level_D Standard Lab PPE: - Safety Glasses - Nitrile Gloves - FR Lab Coat CheckVolume->Level_D No Level_C Enhanced PPE: - Goggles & Face Shield - Insulated/Chem-Resistant Gloves - FR Coat & Apron CheckVolume->Level_C Yes CheckLocation Working in properly functioning fume hood? CheckLocation->CheckVolume Yes Level_A Emergency PPE: - SCBA - Fully Encapsulating Suit CheckLocation->Level_A No (Work cannot proceed safely) CheckEmergency->CheckLocation No CheckEmergency->Level_A Yes caption PPE selection decision tree.

Caption: PPE selection decision tree.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, repeatable workflow is crucial for mitigating risk.

Preparation and Handling
  • Pre-Task Safety Check : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Area Preparation : Clear the work area of all incompatible materials, such as strong oxidizing agents, alkali metals, and finely divided metals.[1] Remove all potential ignition sources.[8]

  • Don PPE : Put on all required PPE as determined by your risk assessment. Always inspect gloves for tears or holes before use.[9]

  • Cylinder Handling : If working with a gas cylinder, ensure it is securely chained.[1] Use only non-sparking tools and proper grounding procedures to avoid static discharge.[1][3]

  • Dispensing : When dispensing the liquefied gas, do so slowly to avoid splashing. Be mindful of the potential for frostbite.

  • Post-Task : Close the container valve after each use and when empty.[5][7]

Disposal Plan
  • Waste Segregation : All materials contaminated with 1-Bromo-2,3,3,3-tetrafluoropropene, including gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Containerization : Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

  • Disposal Protocol : Disposal must be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to handle the resulting halogenated byproducts.[8] Never dispose of this chemical down the drain or in general waste. All disposal actions must comply with local, state, and federal regulations.[3]

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, swift and correct action is vital.

  • Inhalation : Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][17]

  • Skin Contact : For chemical exposure, wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[16] For frostbite, thaw the affected area with lukewarm water; do not rub the area.[1] In either case, seek immediate medical attention.[1]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[1][17] Get immediate medical attention.

  • Spill or Leak : In case of a leak, evacuate the area immediately.[3] Eliminate all ignition sources if it is safe to do so.[2][3] Ventilate the area. Only personnel with the appropriate Level A PPE (SCBA and fully-encapsulating suit) should attempt to stop the leak or clean up the spill.[1][3]

  • Fire : This material is an extremely flammable gas.[1][2] If a cylinder is leaking gas and on fire, do not extinguish the flame unless the leak can be stopped safely, as this can lead to an explosive re-ignition.[2][3] Use water spray to cool exposed containers and fight the fire from a protected location due to the risk of explosion.[1] Firefighters must wear SCBA and full protective gear to protect against thermal decomposition products like HF.[1][5][7]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Synquest Labs. (2020). Safety Data Sheet: 2,3,3,3-Tetrafluoropropene.
  • CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • TCI Chemicals. (2025). Safety Data Sheet: 3-Bromo-3,3-difluoropropene.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-.alpha.,.alpha.,.alpha.,2,3,5,6-heptafluorotoluene.
  • Airgas. (2019). Safety Data Sheet: Nonflammable Gas Mixture.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • U.S. Department of Labor. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • Airgas. (2017). Safety Data Sheet: Trans-1,3,3,3-Tetrafluoropropene.
  • Linde Gas. (2016). Safety Data Sheet: 2,3,3,3-Tetrafluoropropene.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • SIAD S.p.A. (2023). Safety Data Sheet: 2,3,3,3-Tetrafluoroprop-1-ene (R-1234yf).
  • ChemicalBook. (2026). Chemical Safety Data Sheet: 2,3,3,3-TETRAFLUOROPROPENE.
  • PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene.
  • Airgas. (2024). Safety Data Sheet: 2,3,3,3-Tetrafluoropropene (R1234yf).
  • Wikipedia. (n.d.). 2,3,3,3-Tetrafluoropropene.
  • INCHEM. (2014). ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE.
  • Cooling Edge. (2011). Material Safety Data Sheet: 2,3,3,3-Tetrafluoroprop-1-ene, HFO-1234yf.
  • Zeitschrift für Naturforschung. (2011). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).
  • ASHRAE. (2015). Material Compatibility of HVAC&R System Materials with Low GWP Refrigerants.
  • International Chemical Safety Cards (ICSCs). (2014). ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE.
  • Linteris, G. T., et al. (2018). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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